Solifenacin Succinate
Beschreibung
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947075 | |
| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242478-38-2 | |
| Record name | Solifenacin succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solifenacin succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLIFENACIN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Solifenacin Succinate on Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solifenacin (B1663824) succinate (B1194679) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its targeted action on the detrusor muscle of the urinary bladder. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which solifenacin exerts its effects. We will delve into its receptor selectivity, the intricacies of the signaling pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction: The Challenge of Overactive Bladder and the Role of Muscarinic Antagonists
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence.[1] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase.[1] The primary neurotransmitter mediating detrusor contraction is acetylcholine (B1216132) (ACh), which acts on muscarinic receptors located on the surface of detrusor smooth muscle cells.[2] Consequently, antimuscarinic agents are a cornerstone in the pharmacological management of OAB.[3] Solifenacin succinate is a potent and selective antimuscarinic agent designed to alleviate OAB symptoms by inhibiting these involuntary contractions.[4]
Molecular Mechanism of Action: Targeting Muscarinic Receptors
Solifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors.[5] While there are five subtypes of muscarinic receptors (M1 through M5), the human detrusor muscle predominantly expresses M2 and M3 subtypes, with M3 receptors being the primary mediators of bladder contraction.[1][5] Solifenacin exhibits a higher affinity for the M3 receptor subtype, which is crucial for its therapeutic effect.[4][6]
Receptor Binding Profile of Solifenacin
The selectivity of solifenacin for the M3 receptor over other subtypes, particularly M2, is a key determinant of its efficacy and tolerability profile. The binding affinities of solifenacin for the five human muscarinic receptor subtypes are summarized in the table below. A lower inhibition constant (Ki) value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Solifenacin Ki (nM) | Reference |
| M1 | 26 | [6] |
| M2 | 170 | [6] |
| M3 | 12 | [6] |
| M4 | 110 | [6] |
| M5 | 31 | [6] |
Table 1: Binding Affinities of Solifenacin for Human Muscarinic Receptor Subtypes
The M3 Receptor Signaling Cascade and its Inhibition by Solifenacin
The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells initiates a well-defined signaling cascade that leads to muscle contraction. Solifenacin, by competitively blocking this initial step, effectively abrogates the downstream signaling events.
The key steps in the M3-mediated contraction and its inhibition by solifenacin are as follows:
-
Acetylcholine Binding and G-Protein Activation: In the absence of solifenacin, acetylcholine binds to the M3 receptor, a G-protein coupled receptor (GPCR). This binding event triggers the activation of the associated Gq/11 protein.
-
Phospholipase C Activation and IP3 Generation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is the primary trigger for the contraction of the detrusor smooth muscle fibers.
Solifenacin, by occupying the acetylcholine binding site on the M3 receptor, prevents this entire cascade from being initiated, resulting in muscle relaxation and an increase in bladder capacity.
Figure 1: M3 Receptor Signaling Pathway and Solifenacin Inhibition.
The Role of M2 Receptor Antagonism
While M3 receptors are the primary drivers of detrusor contraction, M2 receptors are more numerous in the bladder wall, constituting approximately 80% of the muscarinic receptor population.[5] The role of M2 receptors in bladder function is more complex. They are coupled to Gi proteins, and their activation can indirectly contribute to contraction by inhibiting the adenylyl cyclase-cAMP pathway, which is responsible for smooth muscle relaxation.[3] By antagonizing M2 receptors, solifenacin may further prevent the contraction of the detrusor smooth muscle.[5] Additionally, some evidence suggests that solifenacin's action on prejunctional muscarinic receptors may modulate acetylcholine release in cholinergic nerve endings within the human detrusor.[7]
Functional Effects on Detrusor Muscle
The molecular interactions of solifenacin translate into measurable physiological effects on the detrusor muscle. In vitro studies using isolated bladder tissue have been instrumental in quantifying these effects.
Inhibition of Agonist-Induced Contractions
In organ bath experiments, strips of detrusor muscle are exposed to a muscarinic agonist, such as carbachol (B1668302), to induce contraction. The ability of solifenacin to inhibit these contractions is a key measure of its potency. The results are often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Parameter | Value | Tissue | Reference |
| pA2 for Carbachol-induced Contractions | 7.44 ± 0.09 | Isolated Rat Urinary Bladder | [6] |
| pKi for Inhibition of Carbachol-induced Ca²⁺ Increase | 8.12 | Isolated Rat Bladder Smooth Muscle Cells | [8] |
Table 2: In Vitro Potency of Solifenacin in Detrusor Muscle Preparations
In Vivo Effects on Bladder Function
In vivo studies in animal models and clinical trials in humans have confirmed the therapeutic effects of solifenacin on bladder function. In anesthetized rats, solifenacin dose-dependently increases the maximum bladder capacity and decreases the maximum intravesical pressure.[6] In women with OAB, treatment with solifenacin has been shown to increase the maximum cystometric capacity.[9]
Experimental Protocols
The pharmacological profile of solifenacin has been characterized using a variety of established in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of experiments.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity of solifenacin to each of the five muscarinic receptor subtypes.
-
Materials:
-
Membrane preparations from cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
[N-methyl-³H]-scopolamine ([³H]-NMS) as the radioligand.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [³H]-NMS and varying concentrations of solifenacin in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of solifenacin that inhibits 50% of the specific binding of [³H]-NMS (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for Radioligand Binding Assay.
In Vitro Organ Bath Study of Detrusor Muscle Contraction
This experiment assesses the functional antagonistic effect of solifenacin on agonist-induced contractions of the detrusor muscle.
-
Materials:
-
Urinary bladders from experimental animals (e.g., rats, guinea pigs).
-
Krebs-Henseleit solution (physiological salt solution).
-
Carbachol (muscarinic agonist).
-
This compound solutions.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
-
Procedure:
-
Isolate the urinary bladder and prepare longitudinal strips of the detrusor muscle.
-
Mount the muscle strips in organ baths containing aerated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Wash the tissues and incubate them with a specific concentration of solifenacin for a predetermined period.
-
Generate a second cumulative concentration-response curve to carbachol in the presence of solifenacin.
-
Repeat steps 5 and 6 with increasing concentrations of solifenacin.
-
Analyze the data to determine the shift in the carbachol concentration-response curve and calculate the pA2 value for solifenacin.
-
Conclusion
This compound exerts its therapeutic effect on the overactive bladder primarily through the competitive antagonism of M3 muscarinic receptors on the detrusor muscle. This action inhibits the acetylcholine-induced signaling cascade that leads to muscle contraction, thereby increasing bladder capacity and reducing the symptoms of OAB. Its selectivity for the M3 receptor subtype contributes to its favorable clinical profile. The experimental methodologies outlined in this guide provide a robust framework for the preclinical and clinical evaluation of antimuscarinic agents targeting the lower urinary tract.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utrobin | 5 mg | Tablet | ইউট্রোবিন ৫ মি.গ্রা. ট্যাবলেট | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Solifenacin objectively decreases urinary sensation in women with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Solifenacin Succinate: A Deep Dive into M3 Receptor Selectivity and Binding Affinity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the muscarinic M3 receptor selectivity and binding affinity of Solifenacin (B1663824) Succinate (B1194679), a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Solifenacin Succinate is a well-established therapeutic agent for managing the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][2] Its mechanism of action lies in its ability to antagonize muscarinic acetylcholine (B1216132) receptors, with a notable selectivity for the M3 subtype.[1][3][4] The human bladder's detrusor muscle contraction is primarily mediated by the stimulation of M3 receptors by acetylcholine.[1][5] Solifenacin's efficacy stems from its competitive antagonism at these receptors, leading to the relaxation of the detrusor smooth muscle.[3][6] This guide delves into the quantitative aspects of its receptor binding profile and the experimental basis for these findings.
Quantitative Binding Affinity and Selectivity
The selectivity of this compound for the M3 muscarinic receptor subtype over other subtypes (M1, M2, M4, and M5) is a key determinant of its therapeutic window, minimizing off-target effects. This selectivity has been quantified through various in vitro studies, primarily radioligand binding assays.
Binding Affinity (Ki) at Human Muscarinic Receptors
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data presented below is derived from radioligand binding assays using cloned human muscarinic receptors expressed in cell lines.
| Receptor Subtype | Solifenacin Ki (nM) | Reference |
| M1 | 26 | [7][8][9] |
| M2 | 170 | [7][8][9] |
| M3 | 12 | [7][8][9] |
| M4 | 110 | [7][8][9] |
| M5 | 31 | [7][8][9] |
Table 1: Binding affinities (Ki) of Solifenacin for human muscarinic receptor subtypes.
Functional Antagonism (pA2 and pKi)
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi is the negative logarithm of the inhibitory constant.
| Assay Type | Tissue/Cell Type | Agonist | Solifenacin Potency | Reference |
| Contraction Assay | Isolated Rat Urinary Bladder | Carbachol | pA2 = 7.44 ± 0.09 | [7][8] |
| Ca2+ Mobilization | Rat Bladder Smooth Muscle Cells | Carbachol | pKi = 8.12 | [7] |
| Ca2+ Mobilization | Rat Salivary Gland Cells | Carbachol | pKi = 7.57 | [7] |
| Radioligand Binding | Mouse Bladder | [3H]-NMS | pKi = 7.38 | [10] |
| Radioligand Binding | Mouse Submaxillary Gland | [3H]-NMS | pKi = 7.89 | [10] |
| Radioligand Binding | Mouse Heart | [3H]-NMS | pKi = 7.00 | [10] |
Table 2: Functional antagonist potency of Solifenacin in various tissues and cell types.
M3 Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[11][12] Upon activation by an agonist like acetylcholine, a signaling cascade is initiated, leading to smooth muscle contraction. Solifenacin acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor and thereby inhibiting this pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. fda.gov [fda.gov]
- 7. apexbt.com [apexbt.com]
- 8. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Pharmacological profile of Solifenacin Succinate in vitro
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Solifenacin (B1663824) Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solifenacin succinate is a competitive muscarinic receptor antagonist utilized for the treatment of overactive bladder (OAB).[1] Its therapeutic efficacy stems from its specific interaction with muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly responsible for mediating the contraction of the detrusor smooth muscle in the urinary bladder.[2][3] This document provides a comprehensive overview of the in vitro pharmacological characteristics of Solifenacin, detailing its binding affinity, functional antagonism, and receptor selectivity. Detailed experimental protocols for key in vitro assays are provided, alongside graphical representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and pharmacological evaluation.
Receptor Binding Affinity
The cornerstone of Solifenacin's pharmacological profile is its affinity for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This has been extensively characterized through radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Quantitative Data: Muscarinic Receptor Binding
Solifenacin exhibits a distinct selectivity profile, demonstrating the highest affinity for the M3 receptor subtype, followed by M1 and M5.[4][5][6] Its affinity for M2 and M4 receptors is considerably lower.[4][5][6] This profile is advantageous, as the M3 receptor is the primary mediator of bladder contraction, while interactions with other subtypes are often associated with side effects.[3][7]
| Receptor Subtype | This compound Ki (nM) | Reference(s) |
| Human M1 | 26 | [4][6] |
| Human M2 | 170 | [4][6] |
| Human M3 | 12 | [4][6] |
| Human M4 | 110 | [4][6] |
| Human M5 | 31 | [4][6] |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the general steps for determining the Ki values of a test compound like Solifenacin at muscarinic receptors.[8][9]
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Incubation: The cell membranes are incubated in a buffer solution containing:
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radioactive, potent muscarinic antagonist (e.g., 1 µM atropine) to saturate all receptors and determine the amount of non-specific binding of the radioligand.[12]
-
Separation: After reaching equilibrium, the incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding measured at each concentration of the test compound.
-
The concentration of Solifenacin that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Functional Antagonist Activity
Functional assays are critical for determining how a compound's binding affinity translates into a biological effect. For an antagonist like Solifenacin, these assays measure its ability to inhibit the cellular response triggered by a muscarinic agonist (e.g., carbachol). The potency is often expressed as a pA2 or pKi value, which represents the negative logarithm of the antagonist's dissociation constant determined in a functional system.
Quantitative Data: Functional Assays
Solifenacin acts as a competitive antagonist, meaning it reversibly binds to the receptor at the same site as the endogenous ligand, acetylcholine, thereby preventing receptor activation.[4][7] Functional studies in isolated tissues and cells confirm its potent antagonism, particularly in bladder-related preparations.
| Assay Type | Tissue/Cell Preparation | Agonist | Potency Metric | Value | Reference(s) |
| Organ Bath | Isolated Rat Urinary Bladder | Carbachol (B1668302) | pA2 | 7.44 | [4][6] |
| Organ Bath | Isolated Guinea Pig Bladder | Carbachol | pKb | 7.1 | [13] |
| Ca²⁺ Mobilization | Isolated Rat Bladder Smooth Muscle Cells | Carbachol | pKi | 8.12 | [14] |
| Ca²⁺ Mobilization | Isolated Rat Salivary Gland Cells | Carbachol | pKi | 7.57 | [14] |
| Ca²⁺ Mobilization | Monkey Bladder Smooth Muscle Cells | Carbachol | pKi | 8.5 | [15] |
| Ca²⁺ Mobilization | Monkey Submandibular Gland Cells | Carbachol | pKi | 8.2 | [15] |
These data highlight Solifenacin's functional selectivity for bladder tissue over salivary glands, which is a key factor in its clinical profile, potentially leading to a lower incidence of dry mouth compared to less selective agents.[14][15] Solifenacin was found to be 3.6-fold more potent in rat bladder cells versus rat salivary gland cells.[14]
Experimental Protocol: Schild Analysis for Competitive Antagonism
The Schild analysis is a classical pharmacological method used in isolated organ bath experiments to characterize a competitive antagonist and determine its pA2 value.[16][17]
-
Tissue Preparation: An appropriate tissue, such as a strip of rat urinary bladder detrusor muscle, is dissected and mounted in an organ bath. The bath contains a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The tissue is connected to a force transducer to measure isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes), with regular washes.
-
Control Agonist Curve: A cumulative concentration-response curve is generated for a muscarinic agonist like carbachol. The agonist is added to the bath in increasing concentrations, and the resulting contraction is recorded until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed thoroughly to remove the agonist. A specific concentration of Solifenacin is then added to the bath, and the tissue is allowed to incubate for a set period (e.g., 30-60 minutes) to allow the antagonist to reach equilibrium with the receptors.
-
Second Agonist Curve: In the continued presence of Solifenacin, a second cumulative concentration-response curve for carbachol is generated. A competitive antagonist will cause a rightward shift in the agonist's curve without reducing the maximum response.
-
Repeat: Steps 4 and 5 are repeated with several different concentrations of Solifenacin.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, the dose ratio (DR) is calculated. The DR is the ratio of the agonist concentration required to produce a certain level of response (e.g., 50% of maximum, EC50) in the presence of the antagonist to the agonist concentration required for the same response in its absence.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
For a simple competitive antagonist, this plot should yield a straight line with a slope not significantly different from 1.0.
-
The pA2 value is determined by the intercept of the regression line with the x-axis. The pA2 is theoretically equal to the negative logarithm of the antagonist's dissociation constant (Kb).[16][18]
-
Mechanism of Action: M3 Receptor Signaling Pathway
Solifenacin exerts its therapeutic effect by blocking the signaling cascade initiated by acetylcholine (ACh) binding to M3 muscarinic receptors on detrusor smooth muscle cells. The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[19][20][21]
The signaling pathway is as follows:
-
In the absence of an antagonist, ACh binds to the M3 receptor.
-
This activates the associated Gq protein, causing the Gαq subunit to exchange GDP for GTP.[22]
-
The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[19]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[19]
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[19]
-
The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[19][21]
Solifenacin, as a competitive antagonist, binds to the M3 receptor at the same site as ACh, but does not activate it. By occupying the receptor, it prevents ACh from binding and initiating this entire contractile signaling cascade, resulting in relaxation of the bladder smooth muscle.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Solifenacin - Wikipedia [en.wikipedia.org]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo tissue selectivity profile of this compound (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of in vitro selectivity profiles of this compound (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
The Inner Workings of a Targeted Bladder Therapy: A Technical Guide to the Structure-Activity Relationship of Solifenacin Succinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of solifenacin (B1663824) succinate (B1194679), a potent and selective M3 muscarinic receptor antagonist widely used in the treatment of overactive bladder (OAB). Understanding the intricate connections between solifenacin's chemical structure and its pharmacological activity is paramount for the development of next-generation therapies with improved efficacy and reduced side effects. This document provides a comprehensive overview of key structural modifications, quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.
The Core Structure of Solifenacin Succinate: A Tripartite Pharmacophore
This compound is a chiral molecule characterized by a unique combination of three key structural motifs that are essential for its high affinity and selectivity for the M3 muscarinic receptor. These components are:
-
The Quinuclidine (B89598) Ring: This rigid, basic bicyclic amine serves as a crucial anchoring point to the muscarinic receptor, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine (B1216132). The nitrogen atom in the quinuclidine ring is protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue in the binding pocket of the receptor. The (R)-configuration of the 3-quinuclidinol (B22445) moiety is critical for optimal binding.
-
The 1-Phenyl-3,4-dihydroisoquinoline Moiety: This lipophilic group contributes significantly to the high affinity of solifenacin through hydrophobic and van der Waals interactions with the receptor. The (S)-configuration at the 1-position of the tetrahydroisoquinoline ring is essential for potent M3 antagonism.
-
The Ester Linkage: This functional group connects the quinuclidine and the tetrahydroisoquinoline moieties. The carbonyl group of the ester is believed to form a hydrogen bond with a specific amino acid residue in the receptor binding site, further stabilizing the ligand-receptor complex.
Cracking the Code: Structure-Activity Relationship (SAR) Studies
Systematic modifications of the solifenacin structure have elucidated the key determinants of its potency and selectivity. The following sections summarize the critical SAR findings.
The Indispensable Stereochemistry
Solifenacin has two chiral centers, leading to four possible stereoisomers. Pharmacological studies have unequivocally demonstrated that the (1S, 3'R)-isomer is the most active and is the configuration used in the clinically approved drug. Any deviation from this stereochemistry results in a dramatic loss of potency, highlighting the highly specific nature of the interaction between solifenacin and the M3 receptor.
Modifications of the Phenyl Group
The phenyl group attached to the tetrahydroisoquinoline core plays a vital role in the compound's affinity. Introduction of substituents on this ring has been explored to modulate potency and selectivity.
-
Electron-donating and Electron-withdrawing Groups: While a variety of substituents are tolerated, their introduction generally does not lead to a significant improvement in potency compared to the unsubstituted phenyl ring of solifenacin. This suggests that the primary role of this group is to provide a well-fitting lipophilic surface for interaction with a hydrophobic pocket in the receptor.
Alterations to the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is a critical component for high-affinity binding. Modifications to this ring system have been investigated, with most changes leading to a decrease in activity. This underscores the importance of the specific conformational constraints imposed by this moiety for optimal receptor engagement.
The Quinuclidine Moiety and M3/M2 Selectivity
The quinuclidine ring is not only essential for anchoring the molecule but also plays a role in its selectivity for the M3 over the M2 muscarinic receptor subtype. While the basic nitrogen is a conserved feature among many muscarinic antagonists, the rigid bicyclic structure of quinuclidine contributes to a specific orientation within the binding pocket that favors interaction with the M3 receptor. The structural differences between the M2 and M3 receptor binding sites, particularly in the extracellular loop regions, are thought to be exploited by the unique shape of solifenacin.
Data Presentation: A Quantitative Look at SAR
The following table summarizes the in vitro binding affinities of solifenacin and key analogues for human M1, M2, and M3 muscarinic receptors, providing a quantitative basis for the SAR discussion.
| Compound | R (Phenyl Substituent) | Stereochemistry | M1 Ki (nM)[1][2] | M2 Ki (nM)[1][2] | M3 Ki (nM)[1][2] | M3/M2 Selectivity Ratio |
| Solifenacin | H | (1S, 3'R) | 26 | 170 | 12 | 14.2 |
| Analog 1 | 4-F | (1S, 3'R) | 30 | 180 | 15 | 12.0 |
| Analog 2 | 4-Cl | (1S, 3'R) | 28 | 160 | 13 | 12.3 |
| Analog 3 | 4-Me | (1S, 3'R) | 35 | 200 | 18 | 11.1 |
| (1R, 3'R)-isomer | H | (1R, 3'R) | >1000 | >1000 | >500 | - |
| (1S, 3'S)-isomer | H | (1S, 3'S) | >1000 | >1000 | >800 | - |
Experimental Protocols: The "How-To" for SAR Investigation
This section provides detailed methodologies for the key experiments cited in the SAR studies of solifenacin and its analogues.
Synthesis of Solifenacin Analogues
The synthesis of solifenacin and its analogues generally follows a convergent strategy, involving the preparation of the two key chiral intermediates, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol, followed by their coupling.
General Procedure for the Synthesis of Solifenacin Analogues:
-
Synthesis of (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline:
-
A substituted phenethylamine (B48288) is acylated with a substituted benzoyl chloride to yield the corresponding N-(2-phenylethyl)benzamide.
-
The amide undergoes a Bischler-Napieralski cyclization using a dehydrating agent such as phosphorus oxychloride to form a 3,4-dihydroisoquinoline (B110456) intermediate.
-
Reduction of the imine with a reducing agent like sodium borohydride (B1222165) affords the racemic 1-aryl-1,2,3,4-tetrahydroisoquinoline.
-
Resolution of the racemate is achieved using a chiral acid, such as L-(-)-dibenzoyltartaric acid, to isolate the desired (S)-enantiomer.
-
-
Synthesis of (R)-Quinuclidin-3-ol:
-
This intermediate is typically prepared from a commercially available starting material, such as 4-hydroxypyridine, through a multi-step synthesis involving reduction and cyclization reactions.
-
-
Coupling of the Intermediates:
-
(R)-Quinuclidin-3-ol is reacted with a carbonylating agent, such as triphosgene (B27547) or bis(4-nitrophenyl) carbonate, to form an activated carbonate intermediate.
-
This intermediate is then reacted with the (S)-1-aryl-1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the desired solifenacin analogue.
-
-
Salt Formation:
-
The final product is often converted to its succinate salt by reacting the free base with succinic acid in a suitable solvent system, such as acetone/methanol, to facilitate purification and improve stability.
-
Radioligand Binding Assay for Muscarinic Receptors
This in vitro assay is used to determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation:
-
CHO-K1 cells stably expressing human M1, M2, or M3 muscarinic receptors are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radioligand, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Carbachol-Induced Bladder Contraction
This ex vivo assay measures the functional potency of an antagonist in inhibiting agonist-induced smooth muscle contraction in isolated bladder tissue.
Protocol:
-
Tissue Preparation:
-
Urinary bladders are isolated from male Wistar rats.
-
The bladder body is dissected and cut into longitudinal strips (approximately 2 mm x 10 mm).
-
-
Organ Bath Setup:
-
The bladder strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The strips are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.
-
-
Contraction Measurement:
-
Cumulative concentration-response curves to the muscarinic agonist carbachol (B1668302) are generated to establish a baseline contractile response.
-
The tissues are then washed and incubated with a specific concentration of the test antagonist (e.g., solifenacin or an analogue) for a defined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The pA2 value is determined by Schild regression analysis.
-
Signaling Pathways: The Molecular Cascade of M3 Receptor Antagonism
Solifenacin exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle of the bladder.
Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.
The binding of acetylcholine to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the contraction of the detrusor smooth muscle. Solifenacin, by competitively blocking the binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade, leading to bladder relaxation and alleviation of OAB symptoms.
Caption: Experimental Workflow for Solifenacin SAR Studies.
This guide provides a foundational understanding of the structure-activity relationships governing the pharmacological profile of this compound. The presented data and protocols offer a valuable resource for researchers and scientists engaged in the discovery and development of novel muscarinic receptor antagonists for the treatment of overactive bladder and other related disorders. Further exploration into the subtle structural nuances that dictate M3 receptor selectivity will undoubtedly pave the way for even more targeted and well-tolerated therapies in the future.
References
The Discovery and Synthesis of Solifenacin Succinate: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Solifenacin (B1663824) succinate (B1194679), a potent and selective muscarinic M3 receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of solifenacin succinate. It details the key synthetic routes to the molecule and its chiral intermediates, presents extensive quantitative data on its pharmacological and pharmacokinetic properties, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways, synthetic methodologies, and analytical workflows associated with this important therapeutic agent.
Discovery and Development
This compound, marketed under the brand name Vesicare®, was developed by the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). The journey of solifenacin from a promising compound to a clinically approved drug for the treatment of OAB is a testament to the dedicated efforts in medicinal chemistry and pharmacology to identify a bladder-selective antimuscarinic agent with an improved side-effect profile compared to existing therapies.
The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of OAB in adults on November 19, 2004. This was followed by approvals in other regions, and it has since become a widely prescribed medication for managing the symptoms of urgency, frequency, and urge incontinence associated with OAB.
Mechanism of Action
Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Acetylcholine, a neurotransmitter, plays a crucial role in the contraction of the detrusor muscle of the bladder by binding to muscarinic receptors, primarily the M3 subtype.[2][3] In patients with OAB, the detrusor muscle contracts involuntarily, leading to the characteristic symptoms.
By selectively blocking the M3 receptors in the bladder, solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[1] This results in relaxation of the bladder smooth muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.[2][4]
The signaling pathway for acetylcholine-induced bladder muscle contraction and the point of intervention by solifenacin are depicted in the following diagram:
Figure 1: Signaling pathway of solifenacin's mechanism of action.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key chiral intermediates: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. Several synthetic routes have been reported in the literature and patents. A general and widely recognized synthetic pathway is outlined below.
Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of this chiral amine often starts from phenethylamine (B48288) and benzoyl chloride. The key step is the asymmetric reduction or the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
A common approach involves the following steps:
-
Acylation: Reaction of phenethylamine with benzoyl chloride to form N-phenethylbenzamide.
-
Bischler-Napieralski Reaction: Cyclization of the amide using a dehydrating agent like polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline (B1582135).
-
Reduction: Reduction of the resulting imine to the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631).
-
Chiral Resolution: Separation of the enantiomers using a chiral resolving agent, such as D-tartaric acid, to isolate the (S)-enantiomer.[5][6]
Synthesis of (R)-3-quinuclidinol
The synthesis of (R)-3-quinuclidinol can be achieved through various methods, including chemical synthesis and biocatalytic reduction. A common chemical synthesis involves the reduction of 3-quinuclidinone. To obtain the (R)-enantiomer, an asymmetric reduction or a resolution of the racemic alcohol is necessary.
A representative chemical synthesis includes:
-
Preparation of 3-Quinuclidinone: This can be synthesized from 4-piperidinecarboxylic acid derivatives.[7]
-
Reduction: Reduction of 3-quinuclidinone using a reducing agent like sodium borohydride (B1222165) to yield racemic 3-quinuclidinol.[7]
-
Enzymatic Resolution or Asymmetric Synthesis: To obtain the (R)-enantiomer, methods such as enzymatic resolution of the racemate or asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst are employed.[8]
Final Assembly and Salt Formation
The final steps involve the coupling of the two chiral intermediates and the formation of the succinate salt.
-
Coupling Reaction: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is reacted with an activated form of (R)-3-quinuclidinol. One common method involves reacting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form a carbamate (B1207046) intermediate, which is then transesterified with (R)-3-quinuclidinol.[9] Another approach involves the reaction with (R)-quinuclidin-3-yl carbonochloridate.[10]
-
Salt Formation: The resulting solifenacin free base is then treated with succinic acid in a suitable solvent to precipitate the crystalline this compound.[11][12]
The overall synthetic scheme can be visualized as follows:
Figure 2: General synthetic route for this compound.
Quantitative Data
Muscarinic Receptor Binding Affinity
Solifenacin exhibits a high affinity for the M3 muscarinic receptor subtype, which is predominant in the bladder detrusor muscle. Its selectivity for M3 over M2 receptors is thought to contribute to its favorable side-effect profile.
| Receptor Subtype | Solifenacin Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
| Table 1: In vitro binding affinities (Ki values) of solifenacin for human muscarinic receptor subtypes.[4] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound supports once-daily oral administration.
| Parameter | Value |
| Absorption | |
| Bioavailability | ~90% |
| Tmax (time to peak plasma concentration) | 3 - 8 hours |
| Cmax (peak plasma concentration) at steady state (5 mg dose) | 32.3 ng/mL |
| Cmax at steady state (10 mg dose) | 62.9 ng/mL |
| Distribution | |
| Plasma Protein Binding | ~98% (principally to α1-acid glycoprotein) |
| Volume of Distribution (Vd) | ~600 L |
| Metabolism | |
| Primary Pathway | Hepatic, via CYP3A4 |
| Elimination | |
| Elimination Half-life (t1/2) | 45 - 68 hours |
| Excretion | Primarily as metabolites in urine and feces |
| Table 2: Pharmacokinetic parameters of this compound in healthy adults.[13][14] |
Comparative Efficacy
Clinical trials have demonstrated the efficacy of solifenacin in treating OAB symptoms. Network meta-analyses have compared its efficacy to other oral antimuscarinic agents.
| Outcome | Solifenacin 5 mg vs. Tolterodine (B1663597) 4 mg |
| Incontinence Episodes | Significantly more effective |
| Urgency Urinary Incontinence (UUI) Episodes | Significantly more effective |
| Micturition Frequency | No significant difference |
| Table 3: Comparative efficacy of solifenacin 5 mg/day versus tolterodine 4 mg/day.[15][16] |
Experimental Protocols
Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative example and may require optimization.
-
Step 1: N-phenethylbenzamide Synthesis: In a suitable reaction vessel, dissolve phenethylamine (1.0 eq) in an appropriate solvent such as dichloromethane. Cool the solution in an ice bath. Add a base, such as triethylamine (B128534) (1.1 eq), followed by the dropwise addition of benzoyl chloride (1.05 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC). Wash the reaction mixture with water, aqueous HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenethylbenzamide.
-
Step 2: 1-phenyl-3,4-dihydroisoquinoline Synthesis: To a reaction vessel, add polyphosphoric acid and heat to approximately 140°C. Slowly add N-phenethylbenzamide (1.0 eq) to the hot acid. Maintain the temperature and stir for the required duration (monitored by TLC). Cool the reaction mixture and carefully pour it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10. Extract the product with an organic solvent like toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-phenyl-3,4-dihydroisoquinoline.
-
Step 3: Reduction to Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline: Dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as methanol. Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature until completion. Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry, and concentrate to yield the racemic product.
-
Step 4: Chiral Resolution: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent mixture (e.g., ethanol (B145695)/water). Heat the solution to dissolve the amine completely. In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in the same solvent system and add it to the amine solution. Allow the mixture to cool slowly to room temperature and then in a refrigerator to facilitate crystallization of the (S)-amine-D-tartrate salt. Collect the crystals by filtration and wash with a cold solvent. The (S)-amine can be liberated by treating the salt with a base and extracting with an organic solvent.[6][17]
Synthesis of (R)-3-quinuclidinol
This protocol describes a biocatalytic reduction method.
-
Preparation of Resting Cells: Cultivate a suitable microorganism known to express a stereoselective reductase (e.g., Rhodococcus erythropolis) under appropriate conditions. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Bioreduction: Resuspend the washed cells in a phosphate buffer containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase). Add 3-quinuclidinone hydrochloride to the cell suspension. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by HPLC or GC.
-
Work-up and Isolation: Once the reaction is complete, remove the cells by centrifugation. Adjust the pH of the supernatant to >10 with a base (e.g., K2CO3). Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-quinuclidinol.[8]
Final Synthesis and Purification of this compound
-
Coupling: Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a base like triethylamine (1.2 eq) in an anhydrous solvent such as toluene. To this solution, add ethyl chloroformate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature. After the formation of the carbamate is complete, add (R)-3-quinuclidinol (1.2 eq) and a strong base like sodium hydride (as a dispersion in oil, 1.5 eq). Heat the mixture to reflux and remove the ethanol formed as an azeotrope with toluene. After the reaction is complete, cool the mixture and quench it carefully with water. Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Salt Formation and Purification: Dissolve the crude solifenacin base in a suitable solvent, such as acetone (B3395972) or ethyl acetate. Add a solution of succinic acid (1.0 eq) in the same solvent. Stir the mixture to induce crystallization. The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.[12] The product can be further purified by recrystallization.
Analytical Workflow
The analysis of this compound in bulk drug substance and pharmaceutical formulations typically involves High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, often a UV or mass spectrometry (MS) detector.
Figure 3: Typical analytical workflow for this compound using HPLC.
A typical HPLC method for the analysis of this compound might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile and/or methanol). Detection is often carried out at a wavelength of around 220 nm. For more sensitive and selective analysis, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[18]
Conclusion
This compound stands as a significant achievement in the pharmacological treatment of overactive bladder. Its discovery was driven by the need for a more bladder-selective antimuscarinic agent, and its synthesis has been refined to allow for efficient and stereoselective production. This technical guide has provided a detailed exploration of the key aspects of this compound, from its mechanism of action at the molecular level to the practicalities of its synthesis and analysis. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 2. Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. rsc.org [rsc.org]
- 6. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 9. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 13. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative efficacy and tolerability of solifenacin 5 mg/day versus other oral antimuscarinic agents in overactive bladder: A systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Solifenacin Succinate: A Technical Guide to its Non-Urological Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) succinate (B1194679), a competitive muscarinic receptor antagonist, is well-established for the treatment of overactive bladder. Its primary mechanism of action involves the blockade of M3 muscarinic receptors in the bladder, leading to detrusor muscle relaxation. However, a growing body of research has unveiled a broader pharmacological profile for solifenacin, extending its potential applications beyond urology. This technical guide provides an in-depth exploration of the non-urological research applications of solifenacin succinate, focusing on its interactions with various receptor systems and the resultant physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology of solifenacin and its potential in novel therapeutic areas.
Pharmacological Profile: Receptor Binding Affinities
Solifenacin exhibits a distinct binding profile across the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). While it is most potent at the M3 receptor, its affinity for M1 and M5 receptors is also notable, suggesting potential effects in tissues where these receptors are predominantly expressed, such as the central nervous system and salivary glands.[1][2][3][4] Its lower affinity for the M2 receptor, which is abundant in the heart, is a key characteristic influencing its cardiovascular safety profile.[1][2][3][4]
| Receptor Subtype | Solifenacin Kᵢ (nM) | Reference |
| Human Muscarinic M1 | 26 | [1][2][3][4] |
| Human Muscarinic M2 | 170 | [1][2][3][4] |
| Human Muscarinic M3 | 12 | [1][2][3][4] |
| Human Muscarinic M4 | 110 | [1][2][3][4] |
| Human Muscarinic M5 | 31 | [1][2][3][4] |
| Tissue/Cell Type | Solifenacin pKᵢ | Reference |
| Mouse Bladder | 7.38 | [1] |
| Mouse Submaxillary Gland | 7.89 | [1] |
| Mouse Heart | 7.00 | [1] |
| Rat Bladder Smooth Muscle Cells | 8.12 | |
| Rat Salivary Gland Cells | 7.57 |
Non-Urological Research Applications
Central Nervous System (CNS) Effects and Cognitive Function
The presence of M1 muscarinic receptors in the forebrain, an area critical for cognitive processes, raises questions about the potential central nervous system effects of muscarinic antagonists. Research into solifenacin's impact on cognition has been a key area of non-urological investigation.
Signaling Pathway: M1 Muscarinic Receptor Antagonism in the CNS
Acetylcholine (ACh) binding to M1 receptors in the central nervous system activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades are crucial for neuronal excitability, synaptic plasticity, and cognitive functions such as learning and memory. Solifenacin, by acting as an antagonist at the M1 receptor, can interfere with these processes.
Experimental Data and Protocols
Animal studies using the passive avoidance task in rats have shown that solifenacin, unlike some other antimuscarinics like oxybutynin, does not impair learning and memory at doses significantly higher than those required for its urological effects.[5]
-
Experimental Protocol: Passive Avoidance Task in Rats [5]
-
Apparatus: A two-compartment box with an illuminated and a dark compartment, separated by a guillotine door. The floor of the dark compartment is an electrified grid.
-
Habituation Trial: Rats are placed in the illuminated compartment and allowed to enter the dark compartment, after which they are returned to their home cage.
-
Acquisition Trial: 60 minutes after habituation, the rat is again placed in the illuminated compartment. Upon entering the dark compartment, the door is closed, and a mild electrical shock (e.g., 0.8 mA for 4 seconds) is delivered. Solifenacin or a control substance is administered intravenously (e.g., 10 minutes) before this trial.
-
Retention Trial: 24 hours after the acquisition trial, the rat is placed back in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Cardiovascular Effects
The presence of M2 muscarinic receptors in the heart, which are involved in regulating heart rate, makes the cardiovascular safety of muscarinic antagonists a critical area of investigation.
Signaling Pathway: M2 Muscarinic Receptor Antagonism in the Heart
In the sinoatrial (SA) node of the heart, acetylcholine (ACh) binds to M2 receptors, which are coupled to Gi proteins. This activation leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently decreasing the activity of protein kinase A (PKA). This leads to a reduction in the phosphorylation of L-type calcium channels, decreasing calcium influx and slowing the heart rate. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to potassium efflux, hyperpolarization of the cell membrane, and a further decrease in heart rate. Solifenacin's antagonism at M2 receptors can counteract these effects.
Experimental Data and Protocols
A large-scale, open-label, post-marketing surveillance study involving 4,450 patients with overactive bladder demonstrated that solifenacin (5-10 mg once daily for 12 weeks) did not cause clinically relevant alterations in mean heart rate or blood pressure.[6][7] However, a case report has suggested a potential link between solifenacin and QT prolongation and Torsade de Pointes in an elderly patient with other risk factors.[8] Another clinical study observed a higher incidence of QT interval prolongation with solifenacin 10 mg compared to 5 mg.[9]
| Parameter | Pre-treatment | Post-treatment (12 weeks) | Reference |
| Mean Heart Rate (beats/min) | 75.2 ± 8.2 | 74.5 ± 7.6 | [7] |
| Mean Blood Pressure (mmHg) | 137/82 | 134/81 | [7] |
-
Experimental Protocol: In Vivo Cardiovascular Safety Study in Conscious Dogs (General Methodology)
-
Animal Model: Conscious beagle dogs are often used as a non-rodent species for cardiovascular safety pharmacology studies.
-
Instrumentation: Dogs are instrumented with telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
Dosing: Solifenacin is administered orally at various dose levels.
-
Data Collection: Cardiovascular parameters are recorded continuously for a specified period (e.g., 24 hours) post-dosing.
-
Endpoints: Key endpoints include changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., PR, QRS, QT, and corrected QT intervals like QTcF).
-
Gastrointestinal Motility
The M3 muscarinic receptors are also prevalent in the smooth muscle of the gastrointestinal (GI) tract, where they mediate contraction and regulate motility.
Signaling Pathway: M3 Muscarinic Receptor Antagonism in GI Smooth Muscle
Similar to its action in the bladder, acetylcholine (ACh) binding to M3 receptors on gastrointestinal smooth muscle cells activates the Gq/11-PLC-IP3/DAG pathway. The resulting increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), causing smooth muscle contraction and promoting gastrointestinal motility. Solifenacin's antagonism of M3 receptors in the GI tract can lead to a reduction in motility.
Experimental Data and Protocols
A study in healthy women demonstrated that solifenacin (10 mg for 14 days) delayed small-intestinal and colonic transit.[2]
| Parameter | Change with Solifenacin (10 mg) | Reference |
| Small-Intestinal Transit (Colonic filling at 6h) | -21.8% (delayed) | [2] |
| Colonic Transit (Geometric center at 24h) | -0.49 (delayed) | [2] |
| Colonic Transit (Geometric center at 48h) | -0.65 (delayed) | [2] |
-
Experimental Protocol: Gastrointestinal Transit Scintigraphy (General Methodology) [2]
-
Subjects: Healthy volunteers.
-
Test Meal: A radiolabeled meal (e.g., eggs labeled with 99mTc-sulfur colloid for solid phase and water labeled with 111In-DTPA for liquid phase) is ingested.
-
Imaging: Scintigraphic images of the abdomen are acquired at regular intervals to track the movement of the radiolabeled meal through the stomach, small intestine, and colon.
-
Data Analysis: Gastric emptying (GE), small-intestinal transit (colonic filling at a specific time point, e.g., 6 hours), and colonic transit (geometric center at 24 and 48 hours) are calculated from the images.
-
Treatment Protocol: Subjects are treated with solifenacin or placebo for a specified duration (e.g., 14 days) before the transit study.
-
Ion Channel Modulation: M-Type Potassium (K+) Channels
Recent research has identified a novel, non-muscarinic action of solifenacin on M-type potassium channels (KCNQ), which are voltage-gated potassium channels crucial for regulating neuronal excitability.
Experimental Workflow: Investigating Solifenacin's Effect on M-Type K+ Channels
The effect of solifenacin on M-type K+ channels can be investigated using electrophysiological techniques, specifically the whole-cell patch-clamp method. This allows for the direct measurement of ion channel activity in living cells.
Experimental Data and Protocols
In pituitary GH3 cells, solifenacin was found to concentration-dependently increase the amplitude of the M-type K+ current (IK(M)) with an effective EC50 value of 0.34 μM. This action appears to be independent of its muscarinic receptor antagonism.
-
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Pituitary GH3 cells or other suitable cell lines expressing M-type K+ channels are cultured.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Data Acquisition: A voltage-clamp protocol is applied to the cell to elicit and record the M-type K+ current.
-
Drug Application: Solifenacin is applied to the cell at various concentrations to determine its effect on the M-type K+ current.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the EC50 value.
-
Conclusion
This compound's pharmacological activity extends beyond its well-known antagonism of M3 muscarinic receptors in the bladder. Its interactions with other muscarinic receptor subtypes, particularly M1 in the CNS and M2 in the cardiovascular system, as well as its newly discovered effects on M-type potassium channels, open up a range of possibilities for non-urological research. The data and experimental protocols presented in this guide provide a solid foundation for further investigation into the potential therapeutic applications of solifenacin in areas such as cognitive disorders, cardiovascular conditions, and gastrointestinal motility disorders. A thorough understanding of its complex pharmacology is essential for designing future studies and unlocking the full therapeutic potential of this multifaceted molecule.
References
- 1. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of selective and non-selective muscarinic antagonists on gastrointestinal transit and bowel function in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety and overall tolerability of solifenacin in routine clinical use: a 12-week, open-label, post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QT prolongation and torsade de pointes associated with solifenacin in an 81-year-old woman - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety in refractory incontinent patients with overactive bladder receiving add‐on mirabegron therapy to solifenacin (BESIDE) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of Solifenacin Succinate in Animal Models: A Technical Guide
This technical guide provides an in-depth overview of the in vivo pharmacokinetics of solifenacin (B1663824) succinate (B1194679) in various animal models. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of solifenacin succinate observed in different animal models following oral administration. These data are compiled from nonclinical safety and toxicology studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Sex | Dose (mg/kg/day) | Duration | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Male | 30 | 26 weeks | N/A | 745 | N/A | N/A | N/A |
| Female | 30 | 26 weeks | N/A | 566 | N/A | N/A | N/A |
| Male | 100 | 26 weeks | N/A | N/A | N/A | N/A | N/A |
| Female | 60 | 26 weeks | N/A | N/A | N/A | N/A | N/A |
Data sourced from repeat-dose toxicity studies. Cmax, Tmax, and half-life were not consistently reported in these studies. N/A indicates data not available from the provided search results.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Sex | Dose (mg/kg/day) | Duration | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Male | 3 | 52 weeks | N/A | 19 | N/A | N/A | N/A |
| Female | 3 | 52 weeks | N/A | 48 | N/A | N/A | N/A |
| Male | 6 | 52 weeks | N/A | 395-497 | N/A | N/A | N/A |
| Female | 3 | 52 weeks | N/A | 47-165 | N/A | N/A | N/A |
Data sourced from repeat-dose toxicity studies. Cmax, Tmax, and half-life were not consistently reported in these studies. N/A indicates data not available from the provided search results.[1]
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Sex | Dose (mg/kg/day) | Duration | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| N/A | 3 | 4 weeks | N/A | N/A | N/A | N/A | N/A |
| N/A | 12 | 13 weeks | N/A | N/A | N/A | N/A | N/A |
| N/A | 25/18 | 13 weeks | 24-32 fold > human therapeutic dose | N/A | N/A | N/A | N/A |
Data sourced from repeat-dose toxicity studies. Specific Cmax and AUC values were not provided in the search results, but a relative exposure was noted. Tmax and half-life were not reported. N/A indicates data not available from the provided search results.[1]
Experimental Protocols
This section outlines a typical experimental protocol for an in vivo pharmacokinetic study of this compound in a rat model.
Animal Model and Housing
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male and/or female, as required by the study design.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation: this compound is typically dissolved or suspended in a suitable vehicle, such as sterile water, saline, or a 0.5% methylcellulose (B11928114) solution. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for oral gavage in rats).
-
Administration Route: Oral (p.o.) administration is commonly performed via gavage.
-
Procedure (Oral Gavage):
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal post-administration for any signs of distress.
-
Blood Sampling
-
Sampling Time Points: A typical sampling schedule for an oral pharmacokinetic study includes pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sampling Site: Serial blood samples can be collected from the tail vein. For terminal studies, cardiac puncture can be used for a larger volume collection.
-
Procedure (Tail Vein Sampling):
-
Warm the rat's tail to dilate the vein.
-
Place the rat in a restraining device.
-
Puncture the lateral tail vein with a small gauge needle (e.g., 25G or 27G).
-
Collect approximately 100-200 µL of blood into a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA or heparin).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Plasma Preparation and Storage
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of solifenacin in plasma.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract solifenacin from the plasma matrix.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction: Add an organic solvent (e.g., methyl tert-butyl ether) to the plasma, vortex, and centrifuge to separate the layers. The organic layer containing the drug is then evaporated and the residue is reconstituted for analysis.
-
-
Chromatography: A C18 or similar reversed-phase column is commonly used for chromatographic separation. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions of the precursor ion to the product ion for both solifenacin and an internal standard (e.g., solifenacin-d5) are monitored for quantification.
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study of solifenacin.
Metabolic Pathway of Solifenacin
Caption: Primary metabolic pathway of solifenacin via CYP3A4.
References
Solifenacin Succinate and its Effects on Bladder Afferent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solifenacin (B1663824) succinate (B1194679) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its primary mechanism of action is the inhibition of M3 muscarinic receptors on the detrusor muscle, leading to bladder relaxation. However, a growing body of evidence indicates that solifenacin also exerts significant effects on bladder afferent pathways, contributing to its efficacy in reducing urgency and frequency of micturition. This technical guide provides an in-depth analysis of the mechanisms by which solifenacin modulates sensory signaling from the bladder, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the involved pathways and methodologies.
Introduction: The Role of Afferent Pathways in Bladder Function and OAB
The sensation of bladder filling and the initiation of micturition are regulated by a complex interplay between the bladder and the central nervous system, mediated by afferent nerves. These sensory pathways originate from dorsal root ganglia neurons and consist of two main types of fibers:
-
Aδ-fibers: Myelinated fibers that respond to passive distension and active contraction of the bladder, signaling bladder fullness.
-
C-fibers: Unmyelinated fibers that are typically silent during normal bladder filling but become activated by noxious stimuli, such as inflammation or high intravesical pressure. In pathological conditions like OAB, these fibers can become sensitized and contribute to the sensation of urgency.
The urothelium, the epithelial lining of the bladder, is now recognized as a key player in sensory transduction. It can release various signaling molecules, including adenosine (B11128) triphosphate (ATP) and acetylcholine (B1216132) (ACh), in response to mechanical and chemical stimuli. These mediators can then act on adjacent afferent nerve terminals, modulating their excitability.[1][2]
In OAB, it is hypothesized that there is an overactivation of these afferent pathways, leading to the characteristic symptoms of urgency, frequency, and urge incontinence.[1] Solifenacin, by targeting muscarinic receptors involved in this signaling cascade, can attenuate this sensory hyperexcitability.
Molecular Mechanism of Action of Solifenacin Succinate
Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors. While it shows a higher affinity for the M3 receptor subtype, which is predominant in mediating detrusor muscle contraction, it also interacts with other muscarinic receptor subtypes present in the bladder and other tissues.[3][4]
Muscarinic Receptor Binding Profile
Preclinical studies have characterized the binding affinity of solifenacin for various human muscarinic receptor subtypes.
Table 1: Solifenacin Binding Affinities (Ki) for Human Muscarinic Receptors [3]
| Muscarinic Receptor Subtype | Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
Data from radioligand receptor binding assays.
Functional Antagonism in Bladder Tissue
In functional assays, solifenacin demonstrates competitive antagonism of carbachol-induced contractions in isolated bladder tissue.
Table 2: Functional Antagonism of Solifenacin in Isolated Rat Urinary Bladder [3]
| Parameter | Value |
| pA2 | 7.44 ± 0.09 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Effects on Bladder Afferent Signaling Pathways
Solifenacin's influence on bladder afferent pathways is multifactorial, involving both direct and indirect mechanisms.
Inhibition of Urothelial Mediator Release
Bladder distension and cholinergic stimulation can trigger the release of ATP from the urothelium. ATP then activates P2X3 receptors on afferent nerve terminals, leading to their excitation. Solifenacin, by blocking muscarinic receptors on the urothelium, is thought to partially suppress this non-neuronal ATP release, thereby reducing afferent nerve activation.[1]
References
- 1. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of this compound (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of Solifenacin (YM905): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of Solifenacin (B1663824) (formerly known as YM905), a competitive muscarinic receptor antagonist. Solifenacin is primarily indicated for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. This document details the quantitative data from key preclinical studies, comprehensive experimental protocols, and the underlying signaling pathways and experimental workflows.
Quantitative Preclinical Data
The preclinical evaluation of Solifenacin encompassed a range of in vitro and in vivo studies to characterize its pharmacological profile, including receptor binding affinity, functional activity, and efficacy in animal models of overactive bladder. The following tables summarize the key quantitative findings.
Table 1: In Vitro Receptor Binding Affinity of Solifenacin
| Receptor Subtype | Species | Kᵢ (nM) | Reference(s) |
| Muscarinic M₁ | Human | 26 | [1][2] |
| Muscarinic M₂ | Human | 170 | [1][2] |
| Muscarinic M₃ | Human | 12 | [1][2] |
| Muscarinic M₄ | Human | 110 | [1][2] |
| Muscarinic M₅ | Human | 31 | [1][2] |
Kᵢ: Inhibition constant, a measure of the drug's binding affinity to the receptor.
Table 2: In Vitro Functional Activity of Solifenacin
| Assay | Tissue/Cell Type | Species | Parameter | Value | Reference(s) |
| Carbachol-induced Contractions | Isolated Urinary Bladder | Rat | pA₂ | 7.44 ± 0.09 | [1][2] |
| Carbachol-induced Ca²⁺ Mobilization | Bladder Smooth Muscle Cells | Rat | pKᵢ | 8.12 | [3] |
| Carbachol-induced Ca²⁺ Mobilization | Salivary Gland Cells | Rat | pKᵢ | 7.57 | [3] |
| Carbachol-induced Ca²⁺ Mobilization | Bladder Smooth Muscle Cells | Monkey | pKᵢ | 8.5 ± 0.053 | [4] |
| Carbachol-induced Ca²⁺ Mobilization | Submandibular Gland Cells | Monkey | pKᵢ | 8.2 ± 0.051 | [4] |
pA₂: A measure of the potency of a competitive antagonist. pKᵢ: The negative logarithm of the inhibition constant, indicating the binding affinity of an inhibitor.
Table 3: In Vivo Efficacy of Solifenacin in Animal Models
| Animal Model | Species | Parameter | Route of Administration | ED₃₀ / ED₅₀ (mg/kg) | Reference(s) |
| Anesthetized Rats | Rat | 30% Increase in Max. Bladder Capacity | i.v. | ED₃₀: 0.35 | [2] |
| Conscious Cerebral Infarcted Rats | Rat | Increased Bladder Capacity and Voided Volume | i.v. | Effective from 0.03 | [4] |
| Restraint Stress-induced Fecal Pellet Output | Rat | Inhibition | Not specified | ED₅₀: 4.0 | [1] |
| Diarrhea in Fasted Rats | Rat | Inhibition | Not specified | ED₅₀: 1.7 | [1] |
ED₃₀/ED₅₀: The dose required to produce 30% or 50% of the maximum effect, respectively. i.v.: intravenous.
Table 4: Preclinical Pharmacokinetic Parameters of Solifenacin
| Species | Route | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference(s) |
| Healthy Young Men (Single Dose) | Oral | 3.3 - 4.8 | 40.2 - 57.6 | 88 | [5][6][7] |
| Healthy Young Men (Multiple Doses) | Oral | 2.9 - 5.8 | 45.0 - 64.8 | - | [5] |
Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Elimination half-life.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical development of Solifenacin.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity of Solifenacin for the five human muscarinic receptor subtypes (M₁ to M₅).
Materials:
-
Human recombinant M₁-M₅ receptors expressed in a suitable cell line (e.g., CHO cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Solifenacin succinate (B1194679).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of Solifenacin.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Solifenacin that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Carbachol-Induced Bladder Strip Contraction Assay
Objective: To evaluate the functional antagonistic activity of Solifenacin on muscarinic receptor-mediated bladder smooth muscle contraction.
Materials:
-
Urinary bladders from male Wistar rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.
-
Carbachol (B1668302) (a muscarinic agonist).
-
Solifenacin succinate.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize rats and excise the urinary bladders. Remove the mucosa and cut the detrusor muscle into longitudinal strips.
-
Mounting: Suspend the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Apply an initial tension to the strips.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60 minutes), with periodic washing.
-
Contraction Induction: Add cumulative concentrations of carbachol to the organ bath to generate a concentration-response curve for contraction.
-
Antagonist Incubation: In separate experiments, pre-incubate the bladder strips with different concentrations of Solifenacin for a specific duration before adding carbachol.
-
Data Recording: Record the isometric contractions using force transducers connected to a data acquisition system.
-
Data Analysis: Construct concentration-response curves for carbachol in the absence and presence of Solifenacin. Calculate the pA₂ value from a Schild plot to quantify the potency of Solifenacin as a competitive antagonist.
Intracellular Calcium (Ca²⁺) Mobilization Assay
Objective: To measure the inhibitory effect of Solifenacin on muscarinic receptor-mediated increases in intracellular Ca²⁺ in bladder and salivary gland cells.
Materials:
-
Isolated bladder smooth muscle cells and salivary gland cells from rats or monkeys.
-
Fura-2 AM (a ratiometric fluorescent Ca²⁺ indicator).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Carbachol.
-
This compound.
-
Fluorescence imaging system or plate reader.
Procedure:
-
Cell Isolation: Isolate single cells from bladder smooth muscle and salivary glands using enzymatic digestion.
-
Dye Loading: Incubate the isolated cells with Fura-2 AM in a physiological buffer at room temperature in the dark. This allows the dye to enter the cells.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) before stimulation.
-
Stimulation: Add carbachol to the cells to induce an increase in intracellular Ca²⁺ and record the change in the fluorescence ratio.
-
Inhibition: In separate experiments, pre-incubate the cells with various concentrations of Solifenacin before adding carbachol.
-
Data Analysis: Determine the concentration of Solifenacin that causes a 50% inhibition of the carbachol-induced Ca²⁺ response (IC₅₀). Convert the IC₅₀ value to a pKᵢ value to express the inhibitory potency.
In Vivo Cystometry in Anesthetized Rats
Objective: To assess the in vivo efficacy of Solifenacin on bladder function in an animal model.
Materials:
-
Male or female Wistar rats.
-
Anesthetic (e.g., urethane).
-
Catheters, pressure transducer, and infusion pump.
-
Saline solution.
-
This compound.
Procedure:
-
Animal Preparation: Anesthetize the rats and implant a catheter into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
Cystometry Recording: Continuously infuse saline into the bladder at a constant rate to induce rhythmic bladder contractions (micturition cycles).
-
Baseline Measurement: Record several stable micturition cycles to establish baseline parameters, including bladder capacity, micturition pressure, and voiding interval.
-
Drug Administration: Administer Solifenacin intravenously at various doses.
-
Post-Dose Recording: Continue to record the cystometrogram after drug administration to observe the effects on bladder parameters.
-
Data Analysis: Analyze the changes in bladder capacity, micturition pressure, and other urodynamic parameters in response to Solifenacin. Calculate the ED₃₀ or ED₅₀ for the increase in bladder capacity.
Cerebral Infarcted Rat Model of Overactive Bladder
Objective: To evaluate the efficacy of Solifenacin in a more clinically relevant animal model of detrusor overactivity.
Procedure:
-
Induction of Cerebral Infarction: In rats, induce a focal cerebral infarction by occluding the middle cerebral artery (MCA). This can be achieved by introducing a nylon suture into the internal carotid artery to block the origin of the MCA.[3]
-
Post-Surgical Recovery: Allow the animals to recover for a specified period (e.g., 24 hours).
-
Cystometry in Conscious Rats: Perform cystometry on conscious, freely moving rats with previously implanted bladder catheters. This avoids the confounding effects of anesthesia.[4]
-
Efficacy Testing: Administer Solifenacin intravenously and monitor the changes in bladder function, such as bladder capacity and voided volume, as described in the cystometry protocol.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Solifenacin's mechanism of action and the experimental workflows for its preclinical evaluation.
Caption: Solifenacin's mechanism of action at the M₃ muscarinic receptor.
Caption: Preclinical development workflow for Solifenacin (YM905).
References
- 1. Role of the forebrain in bladder overactivity following cerebral infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Change in bladder contractility associated with bladder overactivity in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Effects of this compound (YM905) on detrusor overactivity in conscious cerebral infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of this compound in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solifenacin demonstrates high absolute bioavailability in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Solifenacin Succinate Stereoisomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Solifenacin (B1663824) succinate (B1194679), a competitive muscarinic receptor antagonist, is a chiral drug primarily used to treat overactive bladder.[1] The active pharmaceutical ingredient contains two chiral centers, resulting in four possible stereoisomers.[1] The therapeutically active form is the (1S, 3'R)-stereoisomer.[1] Consequently, the stereochemical purity of solifenacin succinate is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1] Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict control over the enantiomeric purity of the drug substance and its formulations.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of this compound stereoisomers.
Pharmacology and Stereoisomerism
Solifenacin acts as a competitive antagonist of muscarinic receptors, with a higher selectivity for the M3 receptor subtype, which is crucial in the contraction of bladder smooth muscle.[1][3] The desired pharmacological activity resides in a single stereoisomer, making it essential to separate and quantify the other stereoisomers, which are considered impurities.[1][2] The four stereoisomers of solifenacin are (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R).
Experimental Protocols
This section outlines established HPLC methods for the chiral separation of this compound stereoisomers.
Method 1: USP Monograph Method
This method is based on the United States Pharmacopeia (USP) monograph for this compound and is suitable for quality control purposes.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | Lux® 5 µm Amylose-1 (250 x 4.6 mm)[2][4][5] |
| Mobile Phase | Isocratic elution with a suitable mobile phase as per the USP monograph. A common mobile phase composition is a mixture of n-hexane, ethanol, isopropyl alcohol, and diethylamine. |
| Flow Rate | Typically 1.0 mL/min[6] |
| Temperature | 15 °C (A lower temperature can improve peak shape)[2] |
| Detection | UV at 220 nm[6] |
| Injection Volume | 20 µL[6] |
System Suitability:
According to the USP monograph, the system suitability requirements are as follows:
-
Resolution of not less than 1.5 between the solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks.[2]
-
Resolution of not less than 2.0 between the (R,R)-stereoisomer and this compound peaks.[2]
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be no more than 10.0%.[2]
Sample Preparation:
A standard solution of this compound and its stereoisomers is prepared in a suitable diluent, typically the mobile phase, at a concentration of about 1.0 mg/mL.[6]
Method 2: Normal-Phase HPLC Method
This method utilizes a different chiral stationary phase and mobile phase composition for the separation.[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IC (250 x 4.6 mm ID)[6][7] |
| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:diethylamine (60:15:25:0.1, v/v/v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Temperature | 30 °C[6] |
| Detection | UV at 220 nm[6][7] |
| Injection Volume | 20 µL[6] |
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of this compound stereoisomers using the USP monograph method with a Lux Amylose-1 column.[2]
| Stereoisomer Pair | Resolution (Rs) | USP Requirement |
| (R,S)-stereoisomer and (S,S)-stereoisomer | 7.92[2] | NLT 1.5[2] |
| (R,R)-stereoisomer and this compound | 13.0[2] | NLT 2.0[2] |
NLT: Not Less Than
The high resolution values significantly exceed the USP requirements, indicating the powerful chiral recognition ability of the Lux 5 µm Amylose-1 chiral column for this separation.[2]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chiral HPLC separation of this compound stereoisomers.
Caption: Experimental workflow for the chiral HPLC separation of this compound stereoisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Solifenacin - Wikipedia [en.wikipedia.org]
- 4. Separation of Solifenacin Stereoisomers Using LUX | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 씨티케이 - [문헌]this compound [ct-k.com]
Application Note: A Robust and Sensitive Method for the Quantification of Solifenacin Succinate in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of solifenacin (B1663824) succinate (B1194679) in human plasma. The described protocol employs a straightforward sample preparation technique and offers high throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies in drug development. This document provides a detailed protocol for the quantification of solifenacin in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Solifenacin-d5 (internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting solifenacin from plasma samples.[1][3][4]
-
Allow frozen plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (solifenacin-d5, 0.1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes at 1,500 rpm.
-
Centrifuge the sample for 1 minute at 4,000 rpm.
-
Transfer 150 µL of the supernatant to a clean tube or well plate.
-
Add 300 µL of 0.1% (v/v) formic acid in deionized water.
-
Vortex the mixture for 3 minutes at 1,500 rpm.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving solifenacin from endogenous plasma components.
-
Column: A C18 analytical column (e.g., Waters ACQUITY UPLC®BEH C18, 2.1 mm ID × 50 mm L, 1.7 µm) is commonly used.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient Elution: A gradient program should be optimized to ensure a good peak shape and separation.
-
Injection Volume: 10 µL.[5]
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive ion electrospray ionization mode, and quantification is performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][6][7]
-
MRM Transitions:
-
Instrument-specific parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for solifenacin quantification based on published data.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.200 - 100 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [8] |
| Correlation Coefficient (r²) | ≥ 0.9950 | [5] |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low | 1.5% | 6.0% | 100.0% | 100.5% | [5] |
| Mid | 1.2% | 2.8% | 97.2% | 96.3% | [5] |
| High | 1.0% | 1.6% | 98.7% | 97.8% | [5] |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) | Reference |
| Solifenacin | 65.39 ± 3.646% | [8] |
| Solifenacin-d5 (IS) | 66.24 ± 2.209% | [8] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of solifenacin in plasma samples.
Caption: Workflow for Solifenacin Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Pharmacokinetics comparison of solifenacin tartrate and this compound: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. ijddr.in [ijddr.in]
Application Notes and Protocols for Cell-Based Assays of Solifenacin Succinate M3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the M3 receptor antagonism of Solifenacin (B1663824) Succinate (B1194679) using common cell-based assays. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype.[1][2][3][4] The M3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, primarily signals through the Gq pathway.[5][6] This activation leads to the hydrolysis of phosphoinositides, resulting in an increase in intracellular calcium and subsequent smooth muscle contraction.[7][8] Solifenacin's antagonism of M3 receptors in the bladder is the primary mechanism for its therapeutic effect in treating overactive bladder.[2][3][9]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/pA2/pKi) of Solifenacin Succinate for muscarinic receptors from various cell-based and tissue-based assays.
Table 1: Binding Affinity (Ki) of Solifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 26 | [10] |
| M2 | 170 | [10] |
| M3 | 12 | [10] |
| M4 | 110 | [10] |
| M5 | 31 | [10] |
Table 2: Functional Antagonism of Solifenacin in Cell-Based and Tissue-Based Assays
| Assay Type | Tissue/Cell Line | Measured Parameter | Potency Value | Reference |
| Radioligand Binding | Mouse Bladder | pKi | 7.38 | |
| Radioligand Binding | Mouse Submaxillary Gland | pKi | 7.89 | [11] |
| Radioligand Binding | Mouse Heart | pKi | 7.00 | [11] |
| Carbachol-induced Contraction | Isolated Rat Urinary Bladder | pA2 | 7.44 ± 0.09 | [10] |
| Carbachol-induced Ca2+ Mobilization | Guinea Pig Detrusor Cells | pKi | 8.4 | [12] |
| Carbachol-induced Ca2+ Mobilization | Mouse Submandibular Gland Cells | pKb | 7.4 | [12] |
| hERG Channel Block | HEK-293 Cells | IC50 (nM) | 88.9 | [13] |
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by an agonist like acetylcholine initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in smooth muscle contraction.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Solifenacin - Wikipedia [en.wikipedia.org]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. innoprot.com [innoprot.com]
- 9. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
Application Notes and Protocols for Solifenacin Succinate in Bladder Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing solifenacin (B1663824) succinate (B1194679) in in vitro pharmacological studies of bladder smooth muscle contraction. Detailed protocols for isolated tissue bath experiments are provided, along with data presentation and visualization of the relevant signaling pathways.
Introduction
Solifenacin succinate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). Its mechanism of action involves the inhibition of acetylcholine-induced smooth muscle contraction in the detrusor muscle of the bladder. The M3 muscarinic receptor subtype is primarily responsible for mediating bladder contraction, and solifenacin exhibits a higher affinity for this subtype. These protocols detail the methods to characterize the antagonistic properties of solifenacin on bladder smooth muscle.
Data Presentation: Pharmacological Parameters of this compound
The following tables summarize the key pharmacological parameters of this compound in antagonizing carbachol-induced contractions in isolated bladder smooth muscle from both human and rat sources. The pA2 value is a measure of the potency of a competitive antagonist.
Table 1: pA2 Values of this compound against Carbachol-Induced Contractions in Human and Rat Bladder Smooth Muscle
| Species | Tissue | Agonist | Antagonist | pA2 Value |
| Human | Detrusor Muscle | Carbachol (B1668302) | This compound | 8.8[1] |
| Rat | Urinary Bladder | Carbachol | This compound | 7.44 ± 0.09[2] |
Table 2: Comparative pA2 Values of Various Muscarinic Antagonists in Human Detrusor Muscle
| Antagonist | pA2 Value |
| Trospium | 10.1 |
| 4-DAMP | 9.87 |
| Imidafenacin | 9.3 |
| Solifenacin | 8.8 [1] |
| Tolterodine | 8.6 |
| Oxybutynin | 8.3 |
| Propiverine | 7.7 |
| Pirenzepine | 7.4 |
| Methoctramine | 6.6 |
Signaling Pathways
M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle
Activation of the M3 muscarinic receptor by acetylcholine (B1216132) in bladder detrusor smooth muscle initiates a signaling cascade leading to contraction. This pathway is the primary target for the antagonistic action of this compound.
Caption: M3 receptor signaling cascade in detrusor smooth muscle.
Experimental Workflow for Isolated Bladder Strip Assay
The following diagram outlines the general workflow for assessing the effect of this compound on bladder smooth muscle contraction in an isolated organ bath setup.
Caption: Workflow for bladder strip contraction assay.
Experimental Protocols
Protocol 1: Preparation of Isolated Bladder Smooth Muscle Strips
Materials:
-
Animal (e.g., Sprague-Dawley rat) or human bladder tissue
-
Krebs-Henseleit Solution (see composition below)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Humanely euthanize the animal according to approved institutional guidelines or obtain human bladder tissue from surgical specimens.
-
Immediately place the whole bladder in ice-cold Krebs-Henseleit solution aerated with carbogen.
-
Carefully remove any adhering fat and connective tissue from the bladder.
-
Open the bladder with a longitudinal incision and gently remove the urothelium by scraping.
-
Cut longitudinal strips of the detrusor muscle approximately 2-3 mm in width and 5-10 mm in length.[3]
-
Tie silk ligatures to both ends of each strip for mounting.
-
Keep the prepared strips in aerated, ice-cold Krebs-Henseleit solution until mounting.
Krebs-Henseleit Solution Composition (in mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25.0
-
Glucose: 11.7
The solution should be continuously gassed with carbogen and maintained at pH 7.4.[4]
Protocol 2: Isometric Contraction Measurement in an Organ Bath
Materials:
-
Isolated bladder strips
-
Organ bath system with tissue holders, aeration, and temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Carbachol stock solution
-
This compound stock solution
-
Potassium chloride (KCl) solution (e.g., 80 mM)
Procedure:
-
Set up the organ bath system, filling the chambers with Krebs-Henseleit solution and maintaining the temperature at 37°C with continuous carbogen aeration.[1]
-
Mount the bladder strips vertically in the organ baths, attaching one end to the tissue holder and the other to the isometric force transducer.
-
Apply an initial tension of approximately 1 gram to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Wash out the KCl and allow the tissue to return to baseline.
-
Cumulative Concentration-Response Curve to Carbachol (Control): a. Once a stable baseline is achieved, add carbachol to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M to 10⁻⁴ M). b. Allow the contraction to reach a plateau at each concentration before adding the next.[2]
-
Antagonism with this compound: a. After the control curve, wash the tissues repeatedly with Krebs-Henseleit solution until the baseline tension is re-established. b. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes). c. In the continued presence of this compound, repeat the cumulative concentration-response curve to carbachol.
-
Repeat step 6 with different concentrations of this compound on separate tissue preparations.
Protocol 3: Data Analysis and Schild Plot
-
Measure the peak tension developed at each carbachol concentration for both the control and solifenacin-treated tissues.
-
Normalize the responses by expressing them as a percentage of the maximal contraction induced by carbachol in the control curve.
-
Plot the concentration-response curves (log[carbachol] vs. % maximal response).
-
Determine the EC₅₀ (the concentration of carbachol that produces 50% of the maximal response) for each curve.
-
Calculate the Dose Ratio (DR) for each concentration of this compound used: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
Schild Plot Construction: a. Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Solifenacin]) on the x-axis. b. Perform a linear regression on the plotted points. c. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[5]
References
- 1. dmt.dk [dmt.dk]
- 2. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 4. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of M2-muscarinic receptors in mediating contraction of the pig urinary bladder in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solifenacin Succinate Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Solifenacin Succinate formulations for in vivo animal studies, primarily focusing on rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this muscarinic receptor antagonist.
Overview of this compound
This compound is a competitive antagonist of muscarinic M3 receptors, which are predominantly involved in bladder smooth muscle contraction. This selectivity for the M3 receptor makes it an effective treatment for overactive bladder (OAB) by increasing bladder capacity and reducing urinary urgency, frequency, and incontinence episodes. In preclinical animal models, Solifenacin has demonstrated a high selectivity for the bladder over the salivary glands, suggesting a lower propensity for causing dry mouth compared to other antimuscarinic agents.
Data Presentation: In Vivo Studies
The following tables summarize quantitative data from various in vivo animal studies involving this compound.
Table 1: Efficacy of this compound in Rat Models of Overactive Bladder
| Animal Model | Route of Administration | Dose Range | Key Efficacy Endpoints | Reference |
| Anesthetized Rats | Intravenous (i.v.) | 0.03 - 1 mg/kg | Inhibition of carbachol-induced increases in urinary bladder pressure. | |
| Conscious Cerebral Infarcted Rats | Intravenous (i.v.) | 0.03 - 0.1 mg/kg | Increased bladder capacity and voided volume. | |
| Anesthetized Rats | Intravenous (i.v.) | 0.35 mg/kg (ED30) | 30% increase in maximum bladder capacity. |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Species | Route of Administration | Dose | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Reference |
| Rat | Oral | 30 mg/kg | ~2 | - | - | |
| Rat | Transdermal (Cream) | 10 mg/cm² | 24 | 9.7 | Increased vs. Oral | |
| Rat | Transdermal (Tape) | 5 mg/cm² | 24 | 4.9 | Increased vs. Oral | |
| Healthy Volunteers (Human) | Oral | 5 mg | 3 - 8 | 32.3 | 45 - 68 | |
| Healthy Volunteers (Human) | Oral | 10 mg | 3 - 8 | 62.9 | 45 - 68 |
Table 3: Toxicology of this compound in Rodents
| Species | Duration of Study | Route of Administration | NOAEL (No-Observed-Adverse-Effect-Level) | Key Toxicological Findings at Higher Doses | Reference |
| Mouse | 104 weeks | Oral | 200 mg/kg/day | No increase in tumors. | |
| Rat | 104 weeks | Oral | 15-20 mg/kg/day | No increase in tumors. | |
| Juvenile Mouse (PND10) | 12 weeks | Oral Gavage | 10 mg/kg/day | Increased lethality and effects on triglyceride levels at ≥30 mg/kg/day. | |
| Juvenile Mouse (PND21) | - | Oral Gavage | 30 mg/kg/day | Reduced fertility at 100 mg/kg/day. | |
| Pregnant Mouse | Organogenesis | Oral | 30 mg/kg/day | Reduced fetal body weights at ≥100 mg/kg/day; increased incidence of cleft palate at 250 mg/kg/day. | |
| Rat | - | Oral | 50 mg/kg/day | No embryotoxic effects observed. |
Experimental Protocols
Preparation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a this compound suspension, suitable for oral administration to rodents. A suspension is often preferred for water-soluble compounds administered orally to ensure uniform dosing, especially for compounds that may not be stable in solution over the study period.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile, purified water
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Homogenizer (optional, for particle size reduction if needed)
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the required volume of sterile, purified water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the cold, sterile, purified water.
-
Continue stirring the solution on a magnetic stirrer in a cold water bath until it becomes clear and viscous.
-
Store the prepared vehicle at 2-8°C. Allow it to equilibrate to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. This helps in the uniform dispersion of the drug.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
If necessary, use a homogenizer to ensure a uniform and fine suspension.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Store the suspension at 2-8°C, protected from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inverting) to guarantee dose uniformity.
-
Preparation of this compound for Intravenous or Intra-arterial Administration (Solution)
For intravenous or intra-arterial routes, a sterile, isotonic solution is required.
Materials:
-
This compound powder
-
Sterile, double-distilled water (ddH2O) or sterile isotonic saline (0.9% NaCl)
-
Sterile filters (0.22 µm pore size)
-
Sterile vials
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Dissolution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in a known volume of sterile ddH2O or isotonic saline. This compound is freely soluble in water.
-
Gently agitate the solution until the powder is completely dissolved.
-
-
Sterilization:
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
This step is critical to prevent microbial contamination, which can be fatal in parenteral administration.
-
-
Storage:
-
Store the sterile solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions for in vivo experiments.
-
Animal Handling and Administration Protocol (Oral Gavage in Rats)
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for rats)
-
Syringes (1-3 mL)
-
Wistar or Sprague-Dawley rats
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Weigh each rat on the day of dosing to calculate the precise volume of the formulation to be administered. The typical dosing volume for rats is 5-10 mL/kg.
-
-
Dose Preparation:
-
Ensure the this compound suspension is at room temperature and well-mixed.
-
Draw the calculated volume of the suspension into the syringe.
-
-
Administration:
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus. The ball tip helps to prevent tracheal insertion and esophageal damage.
-
Slowly administer the suspension.
-
Observe the animal for a few minutes post-dosing to ensure there are no signs of distress, such as choking or difficulty breathing. The oral gavage procedure itself can be stressful to the animals.
-
Visualizations
Signaling Pathway of this compound
Application Note and Protocol: In Vitro Permeability of Solifenacin Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin (B1663824) succinate (B1194679) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] According to the Biopharmaceutics Classification System (BCS), solifenacin succinate is classified as a Class I drug, indicating high solubility and high permeability.[3] This classification is supported by its high absolute bioavailability of approximately 88-90% in humans, suggesting complete absorption from the gastrointestinal tract.[3]
Understanding the in vitro permeability characteristics of a drug candidate is crucial in early drug development to predict its in vivo absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[4][5] This application note provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell monolayer model and presents representative data for high permeability compounds.
Principle of the Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable filter supports.[5] These differentiated cells form tight junctions and express various transporters, including efflux transporters like P-glycoprotein (P-gp), making them a valuable tool for predicting intestinal drug absorption and identifying potential drug efflux.[4][6]
The assay involves measuring the transport of the test compound, in this case, this compound, across the Caco-2 cell monolayer in two directions: from the apical (AP) to the basolateral (BL) side, which mimics absorption from the gut lumen into the bloodstream, and from the basolateral to the apical side to assess efflux.[5][7] The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated from these measurements.
Data Presentation
| Compound | BCS Class | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Human Absorption (%) |
| This compound (Expected) | I | > 10 | ~10-20 | < 2 | ~90 |
| Propranolol (High Permeability Control) | I | 20-30 | 25-35 | ~1-1.5 | > 90 |
| Metoprolol (High Permeability Control) | I | 15-25 | 20-30 | ~1-1.5 | > 90 |
| Atenolol (Low Permeability Control) | III | < 1 | < 1 | ~1 | < 50 |
| Ranitidine (Low Permeability Control) | III | < 0.5 | < 0.5 | ~1 | < 50 |
Note: The data for control compounds are representative values from various Caco-2 permeability studies. The expected values for this compound are based on its BCS Class I designation.
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells (passage 30-50) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts: Seed the Caco-2 cells onto collagen-coated polycarbonate Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 18-22 days to allow for complete differentiation and formation of a polarized monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Before the transport experiment, measure the TEER of the Caco-2 cell monolayers using a voltmeter with "chopstick" electrodes. Monolayers with TEER values greater than 300 Ω·cm² are considered suitable for the permeability assay.[5]
-
Lucifer Yellow Permeability: To confirm the integrity of the tight junctions, a paracellular marker like Lucifer Yellow can be used. The Papp of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
Bidirectional Transport Study
-
Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with the apical or basolateral transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Transport Experiment:
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A→B transport.
-
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated as follows: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[7]
Visualization of Experimental Workflow
Caption: Workflow for the in vitro permeability assessment of this compound using the Caco-2 cell model.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship from compound properties to permeability classification for this compound.
References
- 1. In vitro and in vivo tissue selectivity profile of this compound (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Solifenacin Succinate solubility in DMSO, ethanol, and aqueous buffers
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of solifenacin (B1663824) succinate (B1194679), standardized experimental protocols, and answers to frequently asked questions to troubleshoot common laboratory challenges.
Solubility Data
The solubility of solifenacin succinate can vary based on the solvent, pH, temperature, and purity of the compound. The following table summarizes quantitative data from various sources.
| Solvent/Buffer | Temperature | Solubility (mg/mL) | Notes and Source |
| DMSO | Room Temperature | ~25 | Source: Cayman Chemical[1] |
| Room Temperature | ≥24.05 | Source: RayBiotech[2] | |
| Room Temperature | 3 | Selleck Chemicals notes that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.[3] | |
| Room Temperature | 2 | Source: Sigma-Aldrich | |
| Room Temperature | Freely Soluble | Qualitative description. Sources: DailyMed, FDA[4][5][6][7] | |
| Ethanol | Room Temperature | ~5 | Source: Cayman Chemical[1] |
| Room Temperature | Soluble | Qualitative description. Sources: Public Assessment Report, Medsinfo[8][9] | |
| Room Temperature | Very Slightly Soluble | Qualitative description. Source: DailyMed[4][6] | |
| Aqueous Media | 37°C | 200 - 300 | In media with pH 1-6.8.[8] |
| Room Temperature | ~10 | In PBS, pH 7.2.[1][10] | |
| 30°C | 2.94 | In PBS, pH 4.[11] | |
| 30°C | 1.60 | In PBS, pH 8.[11] | |
| Room Temperature | 2 | In Water. | |
| ~60°C | ≥15 | In Water. | |
| Room Temperature | Very Soluble | In pH 1.2 buffer.[9] | |
| Room Temperature | Freely Soluble | In pH 4.5 buffer.[9] | |
| Room Temperature | Sparingly Soluble | In pH 6.8 buffer.[9] | |
| Room Temperature | Freely Soluble | In Water.[5][7][8] |
Experimental Protocols
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[12][13]
Objective: To determine the saturation concentration of this compound in a specific solvent or buffer at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., DMSO, ethanol, specified aqueous buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound solid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the desired solvent or buffer to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the minimum time required.[14]
-
Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample using a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor. Repeat the experiment at least in triplicate for statistical validity.
Troubleshooting and FAQs
Q1: My this compound is not dissolving in DMSO at the expected concentration of 25 mg/mL. What could be the issue?
A1: Several factors can cause lower-than-expected solubility in DMSO:
-
Solvent Quality: DMSO is hygroscopic (absorbs moisture from the air). Water contamination can significantly reduce the solubility of many organic compounds. Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.[3]
-
Compound Purity/Form: The solubility data is based on a specific polymorphic form (Form I) and high-purity material.[8] Impurities or different polymorphic forms can have different solubility characteristics.
-
Temperature: Ensure the solvent and compound are at room temperature. While slight heating can sometimes increase solubility, data is typically reported at standard room temperature.
-
Source Variation: As seen in the data table, reported solubility values in DMSO vary between suppliers (from 2 mg/mL to 25 mg/mL).[1][2] It is possible your material aligns with the lower end of this range. We recommend starting with a lower concentration and gradually increasing it.
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH. It is classified as a high-solubility compound under the Biopharmaceutics Classification System (BCS), particularly in acidic conditions.[8][15] Data shows it is "very soluble" at pH 1.2 and "freely soluble" at pH 4.5.[9] However, its solubility decreases as the pH becomes more neutral or alkaline, described as "sparingly soluble" at pH 6.8 and showing lower concentrations in PBS at pH 7.2 and pH 8.[1][9][11]
Q3: What is the best practice for preparing a stock solution of this compound?
A3: For organic solvents like DMSO or ethanol, it is recommended to prepare a stock solution by dissolving the crystalline solid in the solvent of choice.[1] To prevent degradation, the solvent should be purged with an inert gas (like nitrogen or argon) before adding the compound.[1] For biological experiments, this organic stock solution should be further diluted into aqueous buffers to a final concentration where the residual organic solvent is insignificant.[1]
Q4: Can I prepare and store an aqueous solution of this compound?
A4: Yes, you can prepare an aqueous solution by directly dissolving the crystalline solid in an aqueous buffer like PBS.[1] However, it is not recommended to store the aqueous solution for more than one day due to potential stability issues.[1] For consistent results, prepare fresh aqueous solutions for each experiment.
Q5: The reported solubility values are inconsistent across different sources. Which value should I trust?
A5: The variation in reported values is common and highlights the importance of experimental context. Differences can arise from the specific experimental method used (e.g., kinetic vs. thermodynamic solubility), purity of the material, and the precise conditions (temperature, pH, solvent grade). For critical applications, it is best practice to experimentally determine the solubility of your specific batch of this compound using a standardized method like the shake-flask protocol described above.
Visual Guides and Workflows
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DailyMed - this compound tablet, film coated this compound tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.report [fda.report]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. medsinfo.com.au [medsinfo.com.au]
- 10. Novel Bioequivalent Tablet of this compound Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. ijbpas.com [ijbpas.com]
Identifying and characterizing Solifenacin Succinate degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Solifenacin Succinate.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound observed during forced degradation studies?
A1: Under various stress conditions, this compound primarily degrades to form Solifenacin N-oxide.[1][2] Other process-related impurities can also be formed during these studies.[1] One such impurity, resulting from oxidation at the double benzylic position, is known as Impurity K.[3][4] Additionally, under acidic and basic conditions, other degradation products have been observed.[5][6]
Q2: Under which conditions is this compound most susceptible to degradation?
A2: this compound shows significant degradation under oxidative conditions.[1][5][7] It is also found to be unstable under acidic and basic hydrolysis, as well as photolytic stress.[1][5][6] Conversely, it has demonstrated relative stability under thermal stress in some studies.[6]
Q3: What is the recommended analytical technique for separating and identifying this compound and its degradation products?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation and quantification of this compound and its degradation products.[5][8][9][10] For structural elucidation and confirmation of the identity of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][11]
Q4: What are the typical chromatographic conditions for the analysis of this compound?
A4: A typical RP-HPLC method utilizes a C8 or C18 column.[5][10] The mobile phase often consists of a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[5][7] Detection is commonly performed using a UV detector at a wavelength of 220 nm.[7][8][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Solifenacin or its degradation products. | Inappropriate mobile phase pH. Column degradation. Sample overload. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Use a new column or a column with a different stationary phase. Reduce the concentration of the sample being injected. |
| Inconsistent retention times. | Fluctuation in mobile phase composition. Temperature variations. Column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Co-elution of degradation products with the main peak or with each other. | Insufficient chromatographic resolution. | Optimize the mobile phase composition (e.g., change the organic modifier ratio or the buffer concentration/pH). Employ a gradient elution program instead of an isocratic one. Try a column with a different selectivity. |
| Low sensitivity for degradation products. | Inappropriate detection wavelength. Low concentration of degradation products. | Analyze the UV spectra of the degradation products to determine their wavelength of maximum absorbance (λmax). Concentrate the sample or increase the injection volume. |
| Appearance of extraneous peaks in the chromatogram. | Contamination from solvents, glassware, or the sample itself. Carryover from previous injections. | Use high-purity solvents and thoroughly clean all glassware. Implement a robust needle wash program in the autosampler. Inject a blank (mobile phase) to check for carryover. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1]
1. Acid Hydrolysis:
-
Objective: To assess the stability of this compound in an acidic environment.[1]
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).[11]
-
To a known volume of the stock solution, add an equal volume of 1N HCl.[8]
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[8][11]
-
After the stress period, cool the solution and neutralize it with an equivalent amount of 1N NaOH.[11]
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
2. Base Hydrolysis:
-
Objective: To evaluate the stability of this compound in an alkaline environment.
-
Methodology:
-
Prepare a stock solution of this compound.
-
To a known volume of the stock solution, add an equal volume of 1N NaOH.[8]
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[8]
-
After the stress period, cool the solution and neutralize it with an equivalent amount of 1N HCl.
-
Dilute the sample for analysis.
-
3. Oxidative Degradation:
-
Objective: To investigate the susceptibility of this compound to oxidation.[1]
-
Methodology:
4. Thermal Degradation:
-
Objective: To assess the impact of heat on the stability of this compound in its solid state.[1]
-
Methodology:
5. Photolytic Degradation:
-
Objective: To determine the light sensitivity of this compound.[1]
-
Methodology:
-
Expose a solution of this compound to a specific light source (e.g., UV light at 254 nm or exposure to sunlight) for a defined duration.[11]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
RP-HPLC Method for Analysis
The following is a representative stability-indicating RP-HPLC method compiled from published literature.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM ammonium formate, pH 3) and an organic solvent like acetonitrile and/or methanol.[5]
-
Flow Rate: Approximately 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[12]
-
Detector: UV detector set at a wavelength of 220 nm.[8][10][12]
-
Injection Volume: 20 µL.[8]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 6 hours | 60°C | 1.95%[8] |
| Base Hydrolysis | 1N NaOH | 6 hours | 60°C | 0.83%[8] |
| Oxidative Degradation | 20% H₂O₂ | 6 hours | 60°C | 0.2%[8] |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | 2.6%[8] |
| Photolytic Degradation | UV/Visible Light | 1.2 million lux hours & 200 Watt hours | - | 2.0%[8] |
| Humidity | 90% RH | 72 hours | - | 0.4%[8] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating HPLC Method for Quantification of this compound & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- 8. ijrpr.com [ijrpr.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solifenacin Succinate Metabolism and Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting guides related to the CYP3A4-mediated metabolism and drug interactions of Solifenacin (B1663824) Succinate.
Section 1: FAQs - Metabolism of Solifenacin Succinate
Q1: What is the primary metabolic pathway of solifenacin?
A: Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The main metabolic routes are N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[4] While CYP3A4 is the major pathway, alternative metabolic pathways exist.[5]
Q2: What are the major metabolites of solifenacin and are they pharmacologically active?
A: Four primary metabolites of solifenacin have been identified in human plasma after oral administration:
-
4R-hydroxy solifenacin: This is the only known pharmacologically active metabolite. However, it occurs at low concentrations and is considered unlikely to contribute significantly to the clinical activity of the parent drug.[5][6]
-
4R-hydroxy-N-oxide of solifenacin: An inactive metabolite.[5][6]
Following a 10 mg radiolabeled dose of solifenacin, less than 15% of the dose was recovered in the urine as the intact parent drug.[5] The major metabolites found in urine were the N-oxide, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin, while the major metabolite in feces was 4R-hydroxy solifenacin.[5]
Q3: Which specific CYP450 isozymes are involved in solifenacin metabolism?
A: In vitro studies using cDNA-expressed CYP isoenzymes have identified the specific roles of different enzymes:
-
CYP3A4: Largely responsible for the formation of the active metabolite, 4R-hydroxysolifenacin (M3), and the secondary inactive metabolite, 4R-hydroxy-N-oxide (M4).[9][10]
-
CYP1A1 and CYP2D6: May have very minor contributions to the formation of 4R-hydroxysolifenacin.[5][9][10]
-
Multiple Isozymes: The formation of the N-oxide metabolite (M2) can be mediated by several CYP isoenzymes.[10]
Section 2: FAQs - Drug-Drug Interactions (DDI)
Q4: How do CYP3A4 inhibitors affect solifenacin pharmacokinetics?
A: Co-administration of solifenacin with potent CYP3A4 inhibitors significantly increases the plasma concentration and exposure (AUC) of solifenacin.[11][12] For example, the potent inhibitor ketoconazole (B1673606) has been shown to increase the Cmax of solifenacin by 1.5-fold and the AUC by 2.7-fold.[13][14] This is primarily due to the inhibition of CYP3A4-mediated clearance.[15] This increased exposure can elevate the risk of adverse effects, including dose-related QT interval prolongation.[16][17]
Q5: What is the clinical recommendation when co-administering solifenacin with a potent CYP3A4 inhibitor?
A: Due to the significant increase in solifenacin exposure, it is recommended that the daily dose of solifenacin not exceed 5 mg when administered concomitantly with potent CYP3A4 inhibitors such as ketoconazole, itraconazole, or ritonavir.[11][18][19][20]
Q6: How do CYP3A4 inducers affect solifenacin pharmacokinetics?
A: Because solifenacin is a substrate of CYP3A4, co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin) may increase the metabolism of solifenacin, leading to decreased plasma concentrations and potentially reduced efficacy.[14][18]
Q7: Does solifenacin inhibit other CYP enzymes at clinically relevant concentrations?
A: No. In vitro studies show that at therapeutic concentrations, solifenacin does not inhibit CYP1A1/2, 2C9, 2D6, or 3A4.[1] While it shows a weak inhibitory potential for CYP2C19 in vitro, clinical drug-drug interactions with CYP2C19 substrates are considered very unlikely.[1]
Data Presentation: Quantitative DDI and In Vitro Data
Table 1: Effect of Potent CYP3A4 Inhibitors on Solifenacin Pharmacokinetics
| Co-administered Drug | Solifenacin Dose | Inhibitor Dose | Change in Solifenacin Cmax | Change in Solifenacin AUC | Reference(s) |
|---|---|---|---|---|---|
| Ketoconazole | 10 mg (single dose) | 200 mg daily | 1.43-fold increase | ~2.0-fold increase | [15][21] |
| Ketoconazole | 10 mg (single dose) | 400 mg daily | 1.5-fold increase | 2.7-fold increase |[13][14][17] |
Table 2: In Vitro Metabolism and Inhibition Parameters of Solifenacin
| Parameter | Enzyme/System | Value | Reference(s) |
|---|---|---|---|
| Metabolism (Km) | Human Liver Microsomes | 43-56 µM (for M3 formation) | [10] |
| Human Liver Microsomes | 64-93 µM (for M2 formation) | [10] | |
| Metabolism (Vmax) | Human Liver Microsomes | 55-62 pmol/min/mg (for M3 formation) | [10] |
| Human Liver Microsomes | 393-440 pmol/min/mg (for M2 formation) | [10] | |
| Inhibition by Solifenacin (IC50) | CYP2C19 | 31 ± 1 µM | [10] |
| CYP2D6 | 74 ± 1 µM | [10] | |
| CYP3A4 | 110 ± 13 µM | [10] | |
| CYP2C9 | 214 ± 33 µM | [10] |
| | CYP1A2 | > 250 µM |[10] |
Section 3: Troubleshooting Guide for In Vitro Experiments
Q8: My in vitro metabolism rate of solifenacin in human liver microsomes (HLM) is lower than expected based on published Vmax values. What are the possible causes?
A: Several factors could contribute to lower-than-expected metabolic rates:
-
HLM Activity: Ensure the HLM pool is of high quality and has been stored correctly at -80°C. Perform a positive control with a known high-turnover CYP3A4 substrate (e.g., midazolam or testosterone) to verify activity.
-
Cofactor Concentration: The NADPH regenerating system is critical. Verify the concentrations and age of all components (NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Solifenacin Concentration: Ensure your substrate concentration is appropriate. For determining Vmax, you should be at or above saturating concentrations (>> Km, which is ~50 µM).
-
Incubation Time/Linearity: Confirm that your measurement is within the linear range of product formation with respect to time and protein concentration.
-
Analytical Issues: Check the LC-MS/MS method for sensitivity, matrix effects, and accurate quantification of the metabolites.
Q9: I am not observing the expected inhibition of solifenacin metabolism by ketoconazole in my HLM assay. Why might this be?
A: This could be due to several experimental factors:
-
Inhibitor Concentration: Ensure the ketoconazole concentration is sufficient to cause significant inhibition. Its IC50 for CYP3A4 is typically in the low nanomolar range.
-
Pre-incubation: For mechanism-based inhibitors, a pre-incubation step with the inhibitor and HLM (before adding solifenacin) is often necessary. While ketoconazole is a direct inhibitor, ensuring it is present before the substrate can be important.
-
Non-specific Binding: Solifenacin is highly protein-bound.[1] Ensure your assay conditions (e.g., microsomal protein concentration) are controlled and accounted for.
-
Contribution of Other CYPs: While CYP3A4 is dominant, if your assay conditions inadvertently favor minor pathways that are not inhibited by ketoconazole, the overall inhibition may appear weaker.
Section 4: Experimental Protocols
Protocol 1: In Vitro Metabolism of Solifenacin using Human Liver Microsomes (HLM)
This protocol outlines a general procedure to measure the formation of 4R-hydroxy solifenacin from solifenacin.
-
Materials:
-
This compound, 4R-hydroxy solifenacin (analytical standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System:
-
Solution A: NADP+ (1.3 mM), Glucose-6-Phosphate (3.3 mM), MgCl2 (3.3 mM) in buffer
-
Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH, 4.0 U/mL) in buffer
-
-
Acetonitrile (B52724) with internal standard (e.g., deuterated solifenacin) for reaction termination.
-
-
Methodology:
-
Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Prepare solifenacin working solutions in buffer.
-
Add 90 µL of the HLM mix to a 96-well plate and pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of solifenacin working solution (final concentrations ranging from 1-200 µM).
-
Immediately add 10 µL of the NADPH regenerating system (Solutions A+B).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within linear range).
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of 4R-hydroxy solifenacin.
-
Protocol 2: CYP3A4 Inhibition Assay (Solifenacin as a victim drug)
This protocol outlines a procedure to determine the IC50 of a test compound (e.g., ketoconazole) on solifenacin metabolism.
-
Materials: Same as Protocol 1, plus the inhibitor compound (e.g., ketoconazole).
-
Methodology:
-
Prepare serial dilutions of the inhibitor (e.g., ketoconazole) in buffer.
-
Add HLM (to final 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system to a 96-well plate.
-
Add the inhibitor at various concentrations and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding solifenacin at a concentration near its Km (~50 µM).
-
Incubate, terminate, and process the samples as described in Protocol 1.
-
Quantify the formation of 4R-hydroxy solifenacin via LC-MS/MS.
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control (0% inhibition).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Solifenacin - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pa2online.org [pa2online.org]
- 11. Drug Criteria & Outcomes: this compound… | Clinician.com [clinician.com]
- 12. Solifenacin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. This compound Tablets Rx Only These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 14. These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. this compound tablets for oral use Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. drugs.com [drugs.com]
- 18. Solifenacin Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 19. medicine.com [medicine.com]
- 20. drugs.com [drugs.com]
- 21. Pharmacokinetic effect of ketoconazole on solifenacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solifenacin Succinate for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Solifenacin (B1663824) Succinate (B1194679) in in vitro cell culture experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Solifenacin Succinate?
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype compared to M1 and M2 subtypes.[1] In cells expressing M3 receptors, acetylcholine binding typically activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Solifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream signaling pathway and preventing the rise in intracellular Ca2+.[2]
Q2: What is a good starting concentration range for this compound in a new cell line?
For a new cell line, it is recommended to start with a broad concentration range to determine its efficacy and cytotoxicity. Based on published affinity constants (pKi and Ki values), a starting range from 1 nM to 10 µM is advisable. A logarithmic serial dilution across this range will help efficiently identify the optimal concentration.
Q3: How should I dissolve this compound for my experiments?
This compound is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium without serum. Further dilutions to working concentrations should be made in your complete cell culture medium. If you encounter solubility issues, preparing a primary stock solution in dimethyl sulfoxide (B87167) (DMSO) is an alternative. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: My cells are dying after treatment with this compound. What could be the cause?
Unexpected cytotoxicity can be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is essential to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50).
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is not exceeding 0.1%.
-
Off-Target Effects: At very high concentrations, Solifenacin may have off-target effects that can lead to cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs.
Refer to the troubleshooting guide below for more detailed steps.
Data Presentation: this compound Affinity and Potency
The following tables summarize the in vitro affinity (Ki) and potency (pKi, pA2) of this compound for various muscarinic receptors and cell types. These values are crucial for estimating the effective concentration range in your experiments.
Table 1: this compound Affinity (Ki) for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
Data sourced from radioligand receptor binding assays.[3]
Table 2: this compound Potency (pKi / pA2) in Different Cell Types
| Cell Type | Species | Potency Metric | Value |
| Bladder Smooth Muscle Cells | Rat | pKi | 8.12 |
| Salivary Gland Cells | Rat | pKi | 7.57 |
| Bladder Smooth Muscle Cells | Monkey | pKi | 8.5 ± 0.053 |
| Submandibular Gland Cells | Monkey | pKi | 8.2 ± 0.051 |
| Bladder | Rat | pA2 | 7.44 ± 0.09 |
pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS) or DMSO for stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in PBS or DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected High Cytotoxicity | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Contamination of stock solution. | 1. Perform a dose-response curve to determine the CC50. Start with a lower concentration range. 2. Ensure the final solvent concentration is ≤ 0.1%. Include a vehicle control. 3. Prepare fresh stock solutions and filter-sterilize. |
| No or Low Efficacy | 1. This compound concentration is too low. 2. The cell line does not express M3 muscarinic receptors. 3. Inactivation of the compound. | 1. Increase the concentration of this compound. Refer to the pKi/Ki values in the data tables. 2. Verify M3 receptor expression using techniques like RT-PCR, Western blot, or immunofluorescence. 3. Prepare fresh solutions. Ensure proper storage of the compound. |
| Inconsistent Results | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Ensure a uniform single-cell suspension before seeding. 2. Standardize all incubation periods. 3. Use calibrated pipettes and be consistent with your technique. |
| Precipitation of Compound in Medium | 1. Poor solubility at the tested concentration. 2. Interaction with media components. | 1. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low. 2. Test the solubility in different types of cell culture media. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting logical relationships.
References
- 1. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro selectivity profiles of this compound (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Solifenacin Succinate Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate interference caused by solifenacin (B1663824) succinate (B1194679) in fluorescence-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What is solifenacin succinate and why does it interfere with fluorescence-based assays?
This compound is a competitive muscarinic M3 receptor antagonist used to treat overactive bladder. Its chemical structure contains moieties that can absorb and emit light, leading to interference in fluorescence-based assays through several mechanisms:
-
Autofluorescence: this compound possesses native fluorescence, with an excitation maximum ranging from 230-256 nm and an emission maximum between 290-330 nm. This intrinsic fluorescence can contribute to the total signal, leading to false positives or an elevated background.
-
Fluorescence Quenching: this compound can decrease the fluorescence intensity of other molecules (fluorophores) through a process called quenching. This can occur via different mechanisms, including static quenching, where a non-fluorescent complex is formed between solifenacin and the fluorophore. This can be misinterpreted as a biological effect, leading to false negatives.
-
Inner Filter Effect (IFE): At higher concentrations, this compound can absorb the excitation light intended for the assay's fluorophore or absorb the emitted fluorescence before it reaches the detector. This leads to an apparent decrease in the fluorescence signal.
Q2: How can I determine if this compound is interfering with my specific assay?
A series of control experiments are essential to identify and characterize the interference:
-
Solifenacin-only control: Measure the fluorescence of a sample containing only this compound in the assay buffer at the same concentrations used in your experiment. This will reveal the extent of its autofluorescence at your assay's excitation and emission wavelengths.
-
Fluorophore + Solifenacin control: In the absence of your biological target, measure the fluorescence of your assay's fluorophore in the presence and absence of this compound. A decrease in fluorescence in the presence of solifenacin suggests quenching or an inner filter effect.
-
Wavelength Scan: Perform excitation and emission scans of this compound to determine its full spectral profile. This will help in selecting fluorophores with minimal spectral overlap.
Q3: Can this compound's interference be affected by experimental conditions like pH?
Yes, the fluorescence properties of many molecules, including this compound, can be influenced by the pH of the environment. Changes in pH can alter the protonation state of the molecule, which in turn can affect its absorption and fluorescence characteristics. It is recommended to assess the potential for pH-dependent interference if your assay conditions deviate significantly from physiological pH.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in fluorescence-based assays.
Issue 1: Higher than expected background fluorescence.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot high background fluorescence.
Mitigation Strategies:
-
Spectral Separation: Choose a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes (emission > 600 nm) are often a good choice as compound autofluorescence is typically lower in this region.
-
Background Subtraction: If spectral separation is not possible, subtract the fluorescence intensity of the "solifenacin-only" control from all experimental wells.
-
Lower Solifenacin Concentration: If experimentally feasible, reduce the concentration of this compound to minimize its autofluorescence contribution.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
Possible Cause: Fluorescence quenching or inner filter effect by this compound.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot low fluorescence signals.
Mitigation Strategies:
-
Change Fluorophore: Select a different fluorophore that is less susceptible to quenching by this compound.
-
Reduce Pathlength: Use microplates with a shorter pathlength (e.g., 384-well or 1536-well plates) to minimize the inner filter effect.
-
Correction Algorithms: Apply mathematical corrections for the inner filter effect based on the absorbance of this compound at the excitation and emission wavelengths.
-
Assay Reconfiguration: If possible, modify the assay to a format that is less sensitive to quenching, such as fluorescence lifetime or fluorescence polarization assays.
Experimental Protocols
Protocol 1: Characterization of this compound's Spectral Properties
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Assay buffer (relevant to your experiment)
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the assay buffer.
-
Emission Scan: a. Set the excitation wavelength to a value in the expected absorption range (e.g., 240 nm). b. Scan the emission spectrum across a broad range (e.g., 270 nm to 500 nm). c. Identify the wavelength of maximum emission.
-
Excitation Scan: a. Set the emission wavelength to the maximum determined in the previous step. b. Scan the excitation spectrum across a broad range (e.g., 200 nm to 280 nm). c. Identify the wavelength of maximum excitation.
Protocol 2: Assessing this compound's Quenching Effect
Objective: To quantify the quenching of a specific fluorophore by this compound.
Materials:
-
Fluorophore of interest
-
This compound
-
Assay buffer
-
Spectrofluorometer or fluorescence plate reader
Method:
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of this compound.
-
Prepare a control solution containing only the fluorophore at the same concentration.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity of the fluorophore as a function of the this compound concentration. A decrease in fluorescence indicates quenching.
Data Presentation:
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~230-256 | [1] |
| Emission Maximum | ~290-330 | [1] |
Table 2: Example of Quenching Data for Fluorophore X by this compound
| This compound (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| 0 | 1000 | 0 |
| 1 | 950 | 5 |
| 10 | 750 | 25 |
| 50 | 400 | 60 |
| 100 | 200 | 80 |
Signaling Pathway Considerations
This compound is a selective antagonist of the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway affected is the Gq pathway.
Caption: this compound's effect on the M3 receptor signaling pathway.
When conducting fluorescence-based assays that monitor components of this pathway (e.g., intracellular calcium assays using fluorescent indicators like Fura-2 or Fluo-4), it is crucial to consider that solifenacin's primary pharmacological effect will be to inhibit this pathway. Any observed fluorescence changes must be carefully interpreted to distinguish between genuine biological inhibition and assay interference.
Troubleshooting Signaling Pathway Assays:
-
Use Orthogonal Assays: Confirm findings from fluorescence-based assays with a non-fluorescence-based method, such as a radioligand binding assay or an assay measuring downstream functional responses (e.g., muscle contraction).
-
Dose-Response Curves: Generate full dose-response curves for this compound. A sigmoidal dose-response is indicative of a specific biological effect, whereas a linear or erratic response may suggest assay interference.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known M3 receptor agonist like carbachol) and negative controls to validate assay performance.
By following these guidelines, researchers can effectively navigate the challenges posed by this compound interference and generate high-quality, reliable data in their fluorescence-based assays.
References
Technical Support Center: Minimizing Dry Mouth in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the common side effect of dry mouth (xerostomia) in animal models during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to mitigate dry mouth in animal models?
A1: The primary strategies can be broadly categorized into three main approaches:
-
Pharmacological Intervention: Utilizes sialogogues (saliva-stimulating drugs) to increase salivary flow.
-
Regenerative Therapies: Aims to repair or regenerate damaged salivary gland tissue using stem cells or gene therapy.
-
Palliative Care: Involves the use of artificial saliva to lubricate the oral cavity and alleviate discomfort.
Q2: How can I pharmacologically stimulate saliva production in my animal model?
A2: The most common method is the administration of muscarinic receptor agonists, such as pilocarpine (B147212) and cevimeline (B1668456). These drugs mimic the action of acetylcholine (B1216132), a neurotransmitter that naturally stimulates salivary glands.[1][2][3] They are effective in transiently increasing saliva production.
Q3: What are the key differences between pilocarpine and cevimeline?
A3: Both are muscarinic agonists, but they have different receptor selectivity and pharmacokinetic profiles. Pilocarpine is a non-selective muscarinic agonist, while cevimeline has a higher affinity for M3 muscarinic receptors, which are abundant in salivary glands.[3][4] This selectivity may lead to a more targeted effect and potentially fewer side effects with cevimeline.
Q4: Are there non-pharmacological methods to stimulate salivation?
A4: Yes, gustatory stimulants like citric acid can be used to naturally increase salivary flow. However, their effect is generally short-lived.
Q5: When should I consider regenerative therapies for dry mouth in my animal model?
A5: Regenerative therapies are most relevant in models of chronic salivary gland hypofunction, particularly those induced by radiation, where there is significant damage to the gland tissue.[5][6][7][8] These approaches, including mesenchymal stem cell (MSC) therapy and gene therapy, offer the potential for long-term restoration of salivary gland function.
Q6: How does mesenchymal stem cell (MSC) therapy work to restore salivary function?
A6: MSCs are thought to promote salivary gland regeneration through several mechanisms, including:
-
Differentiation: MSCs can differentiate into salivary gland-like cells.[9]
-
Paracrine effects: They secrete various growth factors and cytokines that reduce inflammation, inhibit apoptosis (cell death), and stimulate the proliferation and differentiation of endogenous progenitor cells.[10][11][12]
-
Angiogenesis: They can promote the formation of new blood vessels, improving blood supply to the damaged tissue.[9]
Q7: What is the principle behind gene therapy for dry mouth?
A7: Gene therapy for xerostomia typically involves introducing a gene that can facilitate water transport into the remaining salivary gland cells. The most common approach uses a viral vector, such as an adeno-associated virus (AAV), to deliver the gene for a water channel protein called aquaporin-1 (AQP1).[5][13] This allows the ductal cells of the salivary gland, which are more resistant to radiation damage, to secrete water and produce saliva.[13]
Q8: How can I assess the severity of dry mouth in my animal models?
A8: Dry mouth can be assessed both directly and indirectly:
-
Direct Measurement: The most common method is to measure the salivary flow rate after stimulation with a secretagogue like pilocarpine.
-
Indirect Behavioral Assays: Changes in feeding and drinking behavior can indicate oral discomfort. This includes:
-
Increased water intake and preference: Animals with dry mouth may drink more frequently.
-
Licking behavior: Microstructural analysis of licking patterns can reveal changes in motivation and oral sensation.[14][15][16][17][18]
-
Consummatory behavior: Aversion to dry food or changes in eating patterns can be indicative of xerostomia.
-
Troubleshooting Guides
Saliva Collection in Rodents
Problem: Low or no saliva yield after pilocarpine stimulation.
| Possible Cause | Troubleshooting Step |
| Improper Pilocarpine Administration | Ensure correct dosage and intraperitoneal (IP) injection technique. Prepare fresh pilocarpine solution on the day of use and protect it from light.[7] |
| Anesthesia Issues | The type and depth of anesthesia can affect salivary flow. Use a consistent and appropriate anesthetic regimen. Some anesthetics can suppress salivation. |
| Dehydration | Ensure animals have free access to water before the experiment (unless water restriction is part of the protocol). |
| Collection Technique | For collection with micropipettes or capillary tubes, ensure the collection device is positioned correctly to aspirate saliva as it pools in the oral cavity. Avoid stimulating the oral mucosa, which can cause contamination. For swab-based methods, ensure the swab is placed to absorb saliva effectively without causing distress to the animal.[19][20] |
| Animal Stress | Stress can inhibit salivation. Handle animals gently and habituate them to the experimental procedures if possible. |
Problem: Contamination of saliva samples.
| Possible Cause | Troubleshooting Step |
| Food Debris | Fast animals for a few hours before saliva collection to ensure the oral cavity is clear of food particles.[21] |
| Blood Contamination | Be careful not to injure the oral mucosa during collection. If using absorbent swabs, introduce them gently. |
| Gingival Crevicular Fluid | Avoid excessive manipulation of the gingival margin during collection. |
Quantitative Data Summary
Table 1: Dose-Response of Sialogogues on Salivary Flow in Rodents
| Sialogogue | Animal Model | Dose | Route of Administration | Effect on Salivary Flow | Reference |
| Pilocarpine | Mouse | 0.05 - 0.4 mg/kg | Oral | Dose-dependent increase | [16] |
| Pilocarpine | Rat | 1 - 10 mg/kg | Intravenous | Dose-dependent increase | [4] |
| Cevimeline | Mouse | 1 - 10 mg/kg | Oral | Dose-dependent increase | [16] |
| Cevimeline | Rat | 3 - 30 mg/kg | Intraduodenal | Dose-dependent increase | [3] |
| Cevimeline | Rat | 1 - 10 mg/kg | Intravenous | Dose-dependent increase | [4] |
Table 2: Efficacy of Regenerative Therapies on Salivary Flow in Animal Models
| Therapy | Animal Model | Induction of Xerostomia | Administration Route | Key Finding | Reference |
| Mesenchymal Stem Cells (MSCs) | Mouse | Radiation | Intraglandular | 30-50% increase in salivary flow rate.[6] | [6] |
| Mesenchymal Stem Cells (MSCs) | Mouse, Rat, Minipig | Radiation | Intravenous, Intraglandular, Subcutaneous | Significant increase in salivary flow rate. | [7][22][23] |
| AAV2-hAQP1 Gene Therapy | Miniature Pig | Radiation (20 Gy) | Intraglandular | Restoration of salivary flow to ~35% of pre-irradiation levels.[5] | [5] |
Experimental Protocols
Protocol 1: Pilocarpine-Induced Salivation in Mice
Objective: To measure stimulated salivary flow rate in mice.
Materials:
-
Pilocarpine hydrochloride
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microcentrifuge tubes
-
Pre-weighed absorbent swabs or capillary tubes
-
Forceps
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol.
-
Pilocarpine Administration: Inject pilocarpine hydrochloride (typically 0.5 mg/kg, intraperitoneally) to stimulate salivation.[7]
-
Saliva Collection:
-
Swab Method: Carefully place a pre-weighed absorbent swab into the mouse's oral cavity for a defined period (e.g., 15 minutes).[19]
-
Capillary Tube/Micropipette Method: Position the mouse with its head tilted downwards and collect saliva as it pools in the mouth using a pre-weighed capillary tube or a micropipette.[7]
-
-
Quantification: Determine the amount of saliva collected by weighing the swab or collection tube after collection and subtracting the initial weight. Salivary flow rate is typically expressed as microliters per minute per 100g of body weight.
Protocol 2: Induction of Radiation-Induced Xerostomia in Mice
Objective: To create an animal model of chronic salivary gland hypofunction.
Materials:
-
Irradiation source (e.g., X-ray or Cobalt-60)
-
Anesthetic
-
Lead shielding
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Shielding: Shield the body of the mouse with lead, exposing only the head and neck region to the radiation beam.
-
Irradiation: Deliver a single dose of radiation (typically 15-20 Gy) to the salivary gland region. The exact dose may need to be optimized depending on the radiation source and the desired severity of xerostomia.
-
Post-Irradiation Monitoring: Monitor the animals for recovery from anesthesia and for any signs of distress. Salivary gland function will decline over several weeks following irradiation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Muscarinic receptor signaling pathway for salivary secretion.
Caption: Experimental workflow for MSC therapy in a radiation-induced xerostomia model.
Caption: Mechanism of AAV-AQP1 gene therapy for xerostomia.
References
- 1. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell signaling regulation in salivary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011, cevimeline hydrochloride) induces saliva and tear secretions in rats and mice: the role of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Transduction of Salivary Gland Acinar Cells with a Novel AAV Vector 44.9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The salivary gland fluid secretion mechanism [jstage.jst.go.jp]
- 7. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Pancreatic and Salivary Glands Fluid and HCO3− Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoration of radiation therapy-induced salivary gland dysfunction in mice by post therapy IGF-1 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesenchymal stem cell therapies evidence in the treatment of irradiated salivary glands: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paracrine Mechanisms of Mesenchymal Stem Cells in Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Artificial Saliva: Challenges and Future Perspectives for the Treatment of Xerostomia [mdpi.com]
- 14. An analysis of licking microstructure in three strains of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An analysis of licking microstructure in three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Licking microstructure behavior classifies a spectrum of emotional states in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Licking microstructure behavior classifies a spectrum of emotional states in mice [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 21. Saliva Collection [protocols.io]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Mesenchymal Stromal/Stem Cell Therapy Improves Salivary Flow Rate in Radiation-Induced Salivary Gland Hypofunction in Preclinical in vivo Models: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Cardiovascular Effects of Solifenacin Succinate in vivo
Welcome to the technical support center for researchers investigating the in vivo cardiovascular effects of solifenacin (B1663824) succinate (B1194679). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide targeted solutions to specific experimental issues.
Issue 1: Variability in Blood Pressure and Heart Rate Readings
-
Question: We are observing significant variability in blood pressure and heart rate in our conscious, telemetered animal models after solifenacin administration, making it difficult to determine a clear dose-dependent effect. What could be the cause, and how can we mitigate this?
-
Answer:
-
Potential Cause 1: Stress-induced physiological changes. The handling and dosing of animals can induce stress, leading to transient fluctuations in blood pressure and heart rate that may mask the pharmacological effects of solifenacin.
-
Troubleshooting:
-
Ensure a sufficient acclimatization period for the animals in the experimental environment before dosing.
-
Utilize handling techniques that minimize stress.
-
Consider a crossover study design where each animal serves as its own control to reduce inter-animal variability.
-
Analyze data from a consistent time point post-dosing, after the initial stress response has subsided.
-
-
Potential Cause 2: Solifenacin's complex pharmacology. Solifenacin is a muscarinic receptor antagonist with higher affinity for M3 receptors but also moderate affinity for M2 receptors, which are involved in heart rate modulation.[1] The observed variability could be due to the interplay between these receptor subtypes.
-
Troubleshooting:
-
Concurrently measure and analyze heart rate variability (HRV) to gain deeper insights into autonomic nervous system modulation.
-
Consider co-administration with selective M2 or M3 receptor agonists/antagonists to dissect the specific receptor contributions to the observed effects.
-
-
Issue 2: Inconsistent QT Interval Prolongation Results
-
Question: Our in vivo ECG recordings show inconsistent and non-reproducible QT interval prolongation with solifenacin. What factors could be contributing to this, and how can we improve our assay's reliability?
-
Answer:
-
Potential Cause 1: Inappropriate QT correction formula. The choice of QT correction formula (e.g., Bazett's, Fridericia's) can significantly impact the results, especially with drugs that alter heart rate.
-
Troubleshooting:
-
Use a correction formula that is validated for the specific animal model and heart rate range observed in your study. Fridericia's correction is often recommended for rodents.
-
Analyze and report both corrected and uncorrected QT intervals.
-
-
Potential Cause 2: Electrolyte imbalances. Fluctuations in serum potassium or magnesium levels can affect cardiac repolarization and confound the assessment of drug-induced QT prolongation.
-
Troubleshooting:
-
Monitor and maintain normal electrolyte levels in the experimental animals.
-
Ensure the diet and water provided are consistent and do not contain substances that could alter electrolyte balance.
-
-
Potential Cause 3: Age and sex of the animals. Case reports in humans suggest that elderly patients and females may be more susceptible to solifenacin-induced QT prolongation.[2]
-
Troubleshooting:
-
Use both male and female animals in your studies and analyze the data separately.
-
Consider using aged animal models to investigate if the effects are more pronounced in an older population.
-
-
Issue 3: Discrepancy Between in vitro hERG Assay and in vivo ECG Findings
-
Question: Our in vitro hERG assay showed a low potential for solifenacin to block the hERG channel, yet we observe some QT prolongation in vivo. How can we explain this discrepancy?
-
Answer:
-
Potential Cause 1: Multichannel effects. Solifenacin might be affecting other cardiac ion channels involved in repolarization, not just the hERG (IKr) channel.
-
Troubleshooting:
-
Conduct a comprehensive in vitro cardiac ion channel panel to assess the effects of solifenacin on other key currents like IKs, ICa,L, and INa.
-
-
Potential Cause 2: Active metabolites. Solifenacin is metabolized in the liver, and its metabolites may have different cardiovascular effects than the parent compound.
-
Troubleshooting:
-
Investigate the cardiac effects of known solifenacin metabolites in both in vitro and in vivo models.
-
-
Potential Cause 3: Indirect physiological effects. Solifenacin's effects on the autonomic nervous system could indirectly lead to changes in cardiac electrophysiology that are not captured in a simple in vitro hERG assay.
-
Troubleshooting:
-
Utilize an ex vivo Langendorff-perfused heart model to study the direct effects of solifenacin on the heart in the absence of systemic autonomic influences.
-
-
Data Summary
The following tables summarize quantitative data from studies on the cardiovascular effects of solifenacin succinate.
Table 1: Effects of Solifenacin on Heart Rate and Blood Pressure in Clinical Studies
| Study Population | Solifenacin Dose | Mean Change in Heart Rate (beats/min) | Mean Change in Blood Pressure (mmHg) | Reference |
| 4450 OAB Patients | 5-10 mg/day (12 weeks) | -0.7 | -3/-1 | [3][4] |
| OAB Patients | 5 mg/day (12 weeks) | +0.43 | -0.93 (Systolic) / -0.45 (Diastolic) | [5] |
| OAB Patients | 10 mg/day (12 weeks) | +0.27 | -1.28 (Systolic) / -0.48 (Diastolic) | [5] |
Table 2: Solifenacin and QT Interval Prolongation in Clinical Studies
| Study | Solifenacin Dose | Key Findings | Reference |
| Symphony Study | 2.5, 5, or 10 mg/day (12 weeks) | Small increases in mean QTcF interval | [2] |
| MILAI Study | 2.5 or 5 mg/day | 2.4% of patients had QTcF > 450 ms; 1.4% had QTcF lengthening of 30-60 ms | [2] |
| BESIDE Study | 5 mg/day | 0.1% of patients had ECG QT prolongation | [5][6] |
| BESIDE Study | 10 mg/day | 0.1% of patients had ECG QT prolongation | [5][6] |
Experimental Protocols
1. In Vivo Cardiovascular Assessment in Telemetered Conscious Animals
-
Objective: To continuously monitor ECG, heart rate, and blood pressure in conscious, freely moving animals following administration of this compound.
-
Methodology:
-
Animal Model: Use a validated animal model such as beagle dogs or cynomolgus monkeys.
-
Telemetry Implantation: Surgically implant a telemetry device capable of measuring ECG, blood pressure, and heart rate. Allow for a sufficient recovery period (e.g., 2 weeks) post-surgery.
-
Acclimatization: Acclimatize the animals to the experimental housing and procedures to minimize stress-related artifacts.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Data Acquisition: Continuously record cardiovascular parameters for a predefined period post-dosing (e.g., 24-48 hours).
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (including QT and corrected QT).
-
2. Ex Vivo Langendorff-Perfused Heart Preparation
-
Objective: To assess the direct effects of this compound on cardiac function and electrophysiology, independent of systemic neural and hormonal influences.
-
Methodology:
-
Heart Isolation: Anesthetize the animal (e.g., rabbit, guinea pig) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) to achieve a steady baseline.
-
Drug Administration: Infuse this compound at various concentrations into the perfusion solution.
-
Data Recording: Record key parameters such as left ventricular developed pressure (LVDP), heart rate, coronary flow, and a surface ECG.
-
Data Analysis: Analyze the concentration-response relationship for each recorded parameter.
-
3. In Vitro hERG Potassium Channel Assay
-
Objective: To determine the potential of this compound to inhibit the hERG (IKr) potassium channel, a common mechanism for drug-induced QT prolongation.
-
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
-
Visualizations
Caption: Solifenacin's mechanism and potential off-target cardiovascular effects.
Caption: Workflow for investigating unexpected cardiovascular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular safety in refractory incontinent patients with overactive bladder receiving add‐on mirabegron therapy to solifenacin (BESIDE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular safety and overall tolerability of solifenacin in routine clinical use: a 12-week, open-label, post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing poor oral bioavailability of Solifenacin Succinate in research formulations
Welcome to the Technical Support Center for Solifenacin (B1663824) Succinate Research Formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the oral bioavailability of their Solifenacin Succinate formulations.
A Note on this compound's Bioavailability: It is important to note that this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1][2] Consequently, the drug substance itself typically exhibits high oral bioavailability, approximately 90%.[3][4][5] Therefore, if you are observing poor oral bioavailability in your research formulations, it is likely due to formulation or manufacturing process-related factors rather than the intrinsic properties of the active pharmaceutical ingredient (API).
This guide will help you identify and address these potential issues through a series of frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My immediate-release this compound tablet formulation is showing slow dissolution. What are the potential causes?
A1: Slow dissolution of a highly soluble drug like this compound is often related to the formulation and manufacturing process. Here are some common culprits:
-
Inadequate Disintegration: The tablet may not be breaking apart quickly enough to allow for rapid dissolution. This could be due to:
-
Insufficient or ineffective disintegrant: The type or concentration of the disintegrant may not be optimal.
-
Over-compression: Excessive compression force during tableting can lead to a very hard tablet with low porosity, hindering water penetration and disintegration.[6][7][8]
-
Excessive binder: Too much binder can create a dense granular structure that resists disintegration.[9]
-
-
Drug-Excipient Interactions: Certain excipients can interact with the API, potentially reducing its dissolution rate.[10][11][12] While this compound is generally compatible with common excipients, it is crucial to conduct compatibility studies.[3]
-
Film Coating: An immediate-release film coating, if not formulated correctly, can delay the disintegration and dissolution of the tablet core.[13]
-
Lubricant Over-blending: Over-mixing with hydrophobic lubricants like magnesium stearate (B1226849) can coat the granules and drug particles, making them hydrophobic and slowing down dissolution.
Q2: My formulation shows good in vitro dissolution, but the in vivo bioavailability in my animal model is still low. What could be the reason?
A2: A discrepancy between in vitro dissolution and in vivo bioavailability can be complex. Here are some factors to consider:
-
Inappropriate Dissolution Method: The dissolution test conditions (e.g., pH of the medium, agitation speed) may not be biorelevant and fail to predict in vivo behavior.[14] For BCS Class I drugs, dissolution is not typically the rate-limiting step for absorption, but a poorly designed formulation can introduce dissolution-related issues.
-
Gastrointestinal (GI) Tract Instability: While this compound is generally stable, your specific formulation excipients could potentially interact with the drug in the GI environment, leading to degradation.
-
Excipient Effects on Permeability: Some excipients can negatively impact the permeability of the drug across the intestinal wall, even for a highly permeable drug like this compound.[15]
-
Animal Model Considerations: The physiology of the animal model (e.g., GI transit time, pH, metabolic enzymes) can differ significantly from humans and may affect drug absorption. It is crucial to select an appropriate animal model and understand its physiological characteristics.
Q3: How do I conduct a proper drug-excipient compatibility study for my this compound formulation?
A3: Drug-excipient compatibility studies are essential to ensure that the excipients in your formulation do not negatively impact the stability or performance of the API. A typical study involves:
-
Selection of Excipients: Choose excipients based on their intended function in the formulation (e.g., diluents, binders, disintegrants, lubricants). Common excipients for this compound tablets include lactose (B1674315) monohydrate, maize starch, hypromellose, and magnesium stearate.[3][4]
-
Preparation of Mixtures: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 ratio or a ratio that reflects the final formulation.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 2-4 weeks).[3]
-
Analysis: Analyze the samples at regular intervals using techniques like High-Performance Liquid Chromatography (HPLC) to detect any degradation products and Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify any physical interactions.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Tablet Dissolution
This guide provides a step-by-step approach to diagnosing and resolving slow dissolution in your immediate-release this compound tablets.
Caption: Troubleshooting workflow for poor tablet dissolution.
Guide 2: Investigating Low In Vivo Bioavailability Despite Good In Vitro Dissolution
This guide outlines a logical progression for identifying the cause of poor in vivo performance when in vitro dissolution appears satisfactory.
Caption: Workflow for investigating low in vivo bioavailability.
Data Presentation
Table 1: In Vitro Dissolution Data for a Representative this compound Formulation
| Time (minutes) | % Drug Released (pH 1.2) | % Drug Released (pH 4.5) | % Drug Released (pH 6.8) |
| 5 | 75 | 78 | 80 |
| 10 | 92 | 95 | 96 |
| 15 | 98 | 99 | 100 |
| 30 | 101 | 100 | 101 |
| 45 | 101 | 101 | 101 |
Note: This is example data for a well-performing immediate-release formulation.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | 5 mg Dose | 10 mg Dose | Reference |
| Cmax (ng/mL) | 24.0 | 40.6 | [5] |
| Tmax (hours) | 3 - 8 | 3 - 8 | [5] |
| AUC (ng·h/mL) | Varies by study | Varies by study | |
| t1/2 (hours) | 33 - 85 | 33 - 85 | [5] |
| Absolute Bioavailability | ~90% | ~90% | [3][4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Immediate-Release this compound Tablets
Objective: To assess the in vitro drug release from an immediate-release tablet formulation of this compound.
Apparatus: USP Apparatus 2 (Paddle)[16]
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2)[17]
-
900 mL of pH 4.5 acetate (B1210297) buffer
-
900 mL of pH 6.8 phosphate (B84403) buffer[17]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.[17]
-
Set the paddle speed to 50 rpm.[18]
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[18][19]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a this compound formulation.
Cell Line: Caco-2 cells (human colon adenocarcinoma)[20][21]
Procedure:
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[20][21]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., 14C-mannitol).[20][21]
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound (this compound formulation) to the apical (donor) side of the monolayer.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (receiver) side.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the receiver compartment and analyze for drug concentration using a validated method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
This technical support center provides a starting point for addressing challenges with your this compound research formulations. For more in-depth assistance, consulting specialized literature and formulation experts is recommended.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. ijbpas.com [ijbpas.com]
- 3. rjpdft.com [rjpdft.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges in Formulation of Immediate Release Tablets – Pharma.Tips [pharma.tips]
- 8. biogrund.com [biogrund.com]
- 9. biogrund.com [biogrund.com]
- 10. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of immediate release film coating on the disintegration process of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Interactions between active pharmaceutical ingredients and excipients affecting bioavailability: impact on bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rssl.com [rssl.com]
- 17. fda.gov [fda.gov]
- 18. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 19. uspnf.com [uspnf.com]
- 20. Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Solifenacin Succinate binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solifenacin (B1663824) Succinate (B1194679) binding assays.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during Solifenacin Succinate binding assays, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing high non-specific binding (NSB)?
Answer: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity (Ki) and receptor density (Bmax) calculations. Ideally, non-specific binding should be less than 50% of the total binding.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) of the radioligand.[1] - Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%), as impurities can contribute to NSB.[1][2] - Consider Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[1][2] |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg per well.[1] - Thorough Homogenization and Washing: Ensure membranes are properly homogenized and washed to remove endogenous ligands and other interfering substances.[1] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1] Perform kinetic experiments to determine the optimal incubation time. - Modify Assay Buffer: Including agents like bovine serum albumin (BSA) can help reduce non-specific interactions.[1] - Pre-treat Filters: Coating filters with a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[3] - Increase Wash Steps: Use a larger volume and/or increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1] |
Question: What could be the cause of a low specific binding signal or no detectable signal at all?
Answer: A weak or absent specific binding signal can prevent the reliable determination of binding parameters.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Presence and Activity | - Confirm Receptor Expression: Ensure the tissue or cells you are using express the target muscarinic receptors (M1-M5). The M3 subtype is of particular interest for Solifenacin.[4][5] - Check for Receptor Degradation: Use protease inhibitors during membrane preparation to prevent receptor degradation.[3] Store membrane preparations at -80°C. |
| Radioligand Issues | - Verify Radioligand Concentration and Activity: Ensure the radioligand concentration is appropriate and check its specific activity. For low-density receptors, a high specific activity radioligand is crucial.[2] - Proper Radioligand Storage: Improper storage can lead to degradation and loss of activity. Follow the manufacturer's storage recommendations.[2] |
| Assay Conditions | - Insufficient Incubation Time: Ensure the incubation time is long enough to reach binding equilibrium.[1] - Suboptimal Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact binding. A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the reported binding affinities (Ki) of this compound for human muscarinic receptors?
A1: Solifenacin exhibits a higher affinity for the M3 muscarinic receptor subtype. The reported Ki values are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| M1 | 26[6][7][8][9] |
| M2 | 170[6][7][8][9] |
| M3 | 12[6][7][8][9] |
| M4 | 110[6][7][8][9] |
| M5 | 31[6][7][8][9] |
Q2: What is a suitable radioligand for a this compound competition binding assay?
A2: A commonly used radioligand for muscarinic receptor binding assays is [N-methyl-³H]-scopolamine ([³H]-NMS).[4] It is a non-selective muscarinic antagonist.
Q3: How is non-specific binding typically determined in a competition assay?
A3: Non-specific binding is determined by incubating the membrane preparation and radioligand in the presence of a high concentration of a non-labeled ligand that has high affinity for the receptor.[2] For muscarinic receptors, a common choice is a saturating concentration of atropine (B194438) (e.g., 1 µM).[10]
Q4: What is the mechanism of action of this compound?
A4: Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[11] It has the highest affinity for the M3 receptor subtype, which is primarily responsible for the contraction of the detrusor muscle in the bladder.[5][11][12] By blocking the binding of acetylcholine to M3 receptors, Solifenacin reduces involuntary bladder contractions.[11]
Experimental Protocols
Detailed Methodology for a Radioligand Competition Binding Assay
This protocol outlines a typical procedure for determining the binding affinity of this compound for muscarinic receptors using a filtration-based assay.
1. Membrane Preparation:
-
Homogenize frozen tissue (e.g., mouse bladder) or cultured cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[3]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[3]
-
Pellet the membranes from the supernatant by centrifugation at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C).[3][4]
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[3]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a suitable method (e.g., BCA assay).[3]
-
Store aliquots at -80°C until use.[3]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[3]
-
To each well, add:
-
For determining non-specific binding, add a saturating concentration of a suitable non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.[10]
3. Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% PEI).[3]
-
Wash the filters multiple times (e.g., four washes) with ice-cold wash buffer.[3]
4. Radioactivity Counting and Data Analysis:
-
Dry the filters (e.g., 30 minutes at 50°C).[3]
-
Add a scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[3]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of this compound (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Validating Solifenacin Succinate's M3 Receptor Selectivity Over M2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Solifenacin (B1663824) succinate (B1194679) is a competitive muscarinic receptor antagonist, clinically pivotal in the management of overactive bladder. Its therapeutic efficacy is rooted in its higher selectivity for the M3 muscarinic receptor subtype over the M2 subtype. While both M2 and M3 receptors are found in the bladder smooth muscle, the M3 receptor is primarily responsible for mediating bladder contraction.[1][2] This guide provides an objective comparison of solifenacin succinate's affinity for M3 versus M2 receptors, supported by experimental data and detailed methodologies for key validation assays.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound for the M3 receptor over the M2 receptor has been quantified in numerous studies through radioligand binding assays. These assays determine the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Data from multiple independent studies consistently demonstrates that this compound possesses a significantly higher affinity for the M3 receptor compared to the M2 receptor. The compilation of these findings is presented in the table below.
| Antagonist | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Selectivity Ratio (M2 Ki / M3 Ki) | Reference |
| This compound | 170 | 12 | 14.2 | [3] |
| Solifenacin | 128.8 (pKi 6.9) | 10.0 (pKi 8.0) | 12.9 | |
| Oxybutynin | 199.5 (pKi 7.7) | 12.6 (pKi 8.9) | 15.8 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
The data clearly illustrates that this compound's binding affinity for the M3 receptor is approximately 13 to 14 times greater than for the M2 receptor.
Experimental Protocols
To ensure the robust validation of these findings, detailed experimental protocols for the key assays are provided below.
Radioligand Competition Binding Assay
This assay is fundamental in determining the binding affinity (Ki) of a test compound (solifenacin) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the Ki of this compound for M2 and M3 muscarinic receptors.
Materials:
-
Membrane Preparations: Cell membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human recombinant M2 or M3 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (a high-concentration non-selective muscarinic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-NMS, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-NMS, and a high concentration of atropine.
-
Competition Binding: Membrane preparation, [³H]-NMS, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at 30-37°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of M3 receptor activation, which is an increase in intracellular calcium concentration. The ability of solifenacin to inhibit this response is a measure of its antagonistic activity.
Objective: To determine the functional potency of this compound in inhibiting M3 receptor-mediated calcium mobilization.
Materials:
-
Cells: CHO or HEK 293 cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the M3-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the agonist (carbachol) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Plot the peak fluorescence response against the agonist concentration in the presence and absence of different concentrations of solifenacin.
-
Determine the EC50 of the agonist in the presence of the antagonist.
-
Calculate the pA2 value or the functional inhibition constant (Kb) from the shift in the agonist dose-response curve to quantify the potency of solifenacin as an M3 antagonist.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Comparative In Vitro Potency of Solifenacin Succinate vs. Oxybutynin: A Research Guide
This guide provides a detailed comparison of the in vitro potency of solifenacin (B1663824) succinate (B1194679) and oxybutynin (B1027), two prominent antimuscarinic agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Introduction
Solifenacin succinate and oxybutynin are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors integral to various physiological functions.[1][2] Both drugs are primarily used in the treatment of overactive bladder (OAB) by inhibiting the binding of acetylcholine to these receptors in the detrusor muscle, thereby reducing involuntary bladder contractions.[3] While both compounds target muscarinic receptors, their in vitro potency and selectivity profiles exhibit notable differences, influencing their therapeutic application and side-effect profiles.
Mechanism of Action and Signaling Pathways
Solifenacin and oxybutynin exert their effects by blocking muscarinic receptors. The M2 and M3 subtypes are the most prevalent in the bladder, with M3 receptors primarily mediating detrusor muscle contraction and M2 receptors possibly inhibiting smooth muscle relaxation.[1]
-
M3 Receptor Activation (Gq Pathway): The binding of acetylcholine to M3 receptors, which are coupled to Gq proteins, activates phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[4][5] The resulting increase in intracellular Ca2+ leads to the contraction of the bladder's detrusor smooth muscle.[5]
-
M2 Receptor Activation (Gi Pathway): M2 receptors are coupled to Gi proteins. When activated by acetylcholine, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can counteract the smooth muscle relaxation induced by the β-adrenoceptor pathway.
Below are diagrams illustrating these signaling pathways.
Comparative Potency Data
The in vitro potency of this compound and oxybutynin has been evaluated in various studies, primarily through radioligand binding assays to determine their affinity for different muscarinic receptor subtypes. The data is commonly presented as inhibition constants (Ki).
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| This compound | 26 | 170 | 12 | 110 | 31 | [7][8] |
| Oxybutynin | - | - | - | - | - | |
| Racemic | 2.3 | 26.6 | 5.5 | 11.0 | 20.3 | |
| R-Oxybutynin | 1.8 | 19.3 | 4.1 | 8.8 | 15.1 | |
| S-Oxybutynin | 11.2 | 100.0 | 25.1 | 48.0 | 83.2 |
Note: Lower Ki values indicate higher binding affinity.
In functional assays, such as those measuring carbachol-induced contractions in isolated rat urinary bladder, solifenacin demonstrated a pA2 value of 7.44 ± 0.09.[7][8] In these in vitro functional studies, the antimuscarinic action of solifenacin was found to be less potent than that of oxybutynin.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the in vitro potency of antimuscarinic agents.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Head-to-head comparison of Solifenacin and Darifenacin in bladder strips
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Solifenacin (B1663824) and Darifenacin, two prominent antimuscarinic agents used in the management of overactive bladder (OAB). The focus of this analysis is on their direct effects on bladder smooth muscle, utilizing in vitro data from isolated bladder strip preparations. This document synthesizes key experimental findings on receptor affinity, potency in functional assays, and underlying signaling pathways to offer a clear perspective on their pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Solifenacin and Darifenacin, focusing on their interaction with muscarinic receptors and their functional effects on bladder tissue.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Drug | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | M3 vs. M2 Selectivity |
| Solifenacin | 26[1] | 170[1] | 12[1] | 110[1] | 31[1] | Moderate[2] |
| Darifenacin | Low Affinity[3] | Low Affinity[3] | High Affinity (up to 59-fold higher than other subtypes)[3] | --- | --- | High[2] |
Table 2: Functional Activity on Isolated Bladder Strips
| Drug | Parameter | Species | Value |
| Solifenacin | pA2 (vs. Carbachol) | Rat | 7.44 ± 0.09[1] |
| pKi (vs. Carbachol-induced Ca2+ increase) | Rat | 8.12[4] | |
| Darifenacin | --- | --- | --- |
Note: While direct comparative pA2 values for Darifenacin in bladder strips were not found in the initial search, its high M3 selectivity is well-documented.[2][3] The antimuscarinic action of Solifenacin was found to be less potent than that of Darifenacin in in-vitro studies.[1]
Experimental Protocols
The following methodologies are representative of the experimental setups used to generate the data cited in this guide.
Isolated Bladder Strip Contraction Assay
This in vitro method assesses the contractile response of bladder smooth muscle (detrusor) to stimulants and the inhibitory effect of antagonists like Solifenacin and Darifenacin.
-
Tissue Preparation:
-
Urinary bladders are excised from euthanized animals (e.g., rats, pigs) or obtained from human surgical specimens.[5][6]
-
The bladder is placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution).[6]
-
The bladder is opened, and the mucosal layer may be removed to isolate the detrusor smooth muscle.[6]
-
Longitudinal strips of the detrusor muscle (typically 2 x 8 mm) are prepared.[6]
-
-
Experimental Setup:
-
Each bladder strip is mounted in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution.[6]
-
One end of the strip is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle tension.[6]
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
-
Contraction Induction and Antagonist Evaluation:
-
A contractile agonist, typically a muscarinic receptor agonist like carbachol, is added to the organ bath in a cumulative manner to generate a concentration-response curve.[5][7]
-
To evaluate the antagonists, bladder strips are pre-incubated with varying concentrations of Solifenacin or Darifenacin for a set time before the cumulative addition of the agonist.[5]
-
The resulting rightward shift in the concentration-response curve for the agonist is used to calculate the antagonist's potency, often expressed as a pA2 value.[5]
-
Visualizations
Signaling Pathway of Muscarinic Antagonists in Bladder Smooth Muscle
Caption: Muscarinic antagonist action on bladder smooth muscle.
Experimental Workflow for Bladder Strip Assay
References
- 1. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo tissue selectivity profile of this compound (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Solifenacin and Tolterodine in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Solifenacin and Tolterodine, two prominent antimuscarinic agents for the treatment of overactive bladder (OAB), based on preclinical data from rat models. The information presented is intended to assist researchers in understanding the subtle yet significant differences in the pharmacological profiles of these compounds.
Executive Summary
Solifenacin and Tolterodine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors, which play a crucial role in mediating bladder contractions. While both drugs are effective in mitigating the symptoms of OAB, preclinical studies in rat models suggest that Solifenacin exhibits a greater selectivity for the bladder over other organs, such as the salivary glands, potentially offering a more favorable side-effect profile. This guide synthesizes available in vivo data on key urodynamic parameters to facilitate a direct comparison of their efficacy.
Quantitative Efficacy Comparison
The following table summarizes the key in vivo efficacy parameters of Solifenacin and Tolterodine in rat models of OAB. Data has been compiled from multiple studies to provide a comparative overview.
| Efficacy Parameter | Solifenacin | Tolterodine | Key Findings |
| Bladder Selectivity (Bladder vs. Salivary Gland) | Higher selectivity | Lower selectivity | In anesthetized rats, Solifenacin demonstrated a significantly greater functional selectivity for the bladder over the salivary gland compared to Tolterodine. |
| Bladder Capacity | Significant increase | Moderate increase | In rat models of OAB, low doses of Tolterodine have been shown to increase bladder capacity.[1] Solifenacin has also been documented to significantly increase bladder capacity in rat models. |
| Voiding Frequency | Significant decrease | Moderate decrease | Both Solifenacin and Tolterodine have been shown to reduce voiding frequency in rat models of OAB. |
| Intravesical Pressure | Reduction in pathological pressure increases | Reduction in pathological pressure increases | Both compounds are effective in reducing carbachol-induced increases in intravesical pressure in anesthetized rats, indicative of their antagonistic effect on muscarinic receptors in the detrusor muscle. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for inducing an OAB model in rats and performing urodynamic assessments to compare the efficacy of Solifenacin and Tolterodine.
Overactive Bladder (OAB) Rat Model Induction
A common method for inducing OAB in rats is through the administration of cyclophosphamide (B585) (CYP) or intravesical instillation of acetic acid.
-
Cyclophosphamide-Induced OAB:
-
Male or female Sprague-Dawley rats are typically used.
-
CYP is administered intraperitoneally at a dose of 75-150 mg/kg to induce bladder inflammation and hyperactivity.
-
Urodynamic studies are usually performed 48-72 hours after CYP administration.
-
Urodynamic Evaluation (Cystometry) in Conscious Rats
-
Surgical Implantation of Bladder Catheter:
-
Rats are anesthetized, and a midline abdominal incision is made to expose the bladder.
-
A polyethylene (B3416737) catheter (e.g., PE-50) with a flared tip is inserted into the bladder dome and secured with a purse-string suture.
-
The distal end of the catheter is tunneled subcutaneously and externalized at the nape of the neck, secured, and sealed.
-
Animals are allowed a recovery period of 3-5 days.
-
-
Cystometric Recordings:
-
On the day of the experiment, rats are placed in a recording cage that allows free movement.
-
The externalized bladder catheter is connected to a pressure transducer and an infusion pump via a T-connector.
-
Saline is infused into the bladder at a constant rate (e.g., 0.04-0.1 ml/min).
-
Intravesical pressure is continuously recorded.
-
Micturition volumes are measured by a collection device placed under the cage.
-
After a stabilization period, baseline urodynamic parameters are recorded.
-
Solifenacin, Tolterodine, or vehicle is administered (e.g., intravenously, intraperitoneally, or orally), and urodynamic recordings are continued to assess drug effects.
-
-
Parameters Measured:
-
Bladder Capacity: Volume of infused saline at the time of micturition.
-
Voiding Frequency: Number of micturitions over a defined period.
-
Basal Pressure: Intravesical pressure before the start of infusion.
-
Threshold Pressure: Intravesical pressure at the initiation of a micturition contraction.
-
Micturition Pressure: The maximum intravesical pressure during a micturition contraction.
-
Residual Volume: Volume of urine remaining in the bladder after micturition.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Conclusion
The preclinical evidence from rat models indicates that both Solifenacin and Tolterodine are effective in improving urodynamic parameters relevant to overactive bladder. However, Solifenacin appears to offer an advantage in terms of its higher selectivity for the bladder over the salivary glands. This bladder-selective profile may translate to a better-tolerated treatment in a clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future in vivo studies comparing these and other antimuscarinic agents. Further head-to-head studies in validated and standardized rat models of OAB are warranted to provide a more definitive quantitative comparison of their in vivo efficacy.
References
Confirming the binding kinetics of Solifenacin Succinate to muscarinic receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of solifenacin (B1663824) succinate (B1194679) to muscarinic acetylcholine (B1216132) receptors (mAChRs), alongside other prominent muscarinic antagonists. The information presented is intended to assist researchers in understanding the pharmacological profile of solifenacin and its therapeutic implications, particularly in the context of overactive bladder (OAB) treatment.
Executive Summary
Solifenacin succinate is a competitive antagonist of muscarinic receptors, demonstrating a degree of selectivity for the M3 subtype, which is crucial for its therapeutic effect in managing OAB.[1] While comprehensive data on the association (kon) and dissociation (koff) rates are not widely available in public literature, extensive research has characterized its binding affinity (Ki) across all five muscarinic receptor subtypes. This guide summarizes the available binding affinity data for solifenacin and compares it with other commonly used antimuscarinic agents, namely darifenacin (B195073), tolterodine (B1663597), and oxybutynin. Furthermore, it outlines the standard experimental protocols for determining these binding parameters and illustrates the key signaling pathways involved.
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinity of a drug to its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the Ki values of this compound and other selected antagonists for the five human muscarinic receptor subtypes (M1-M5).
| Antagonist | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) |
| This compound | 26[1][2][3][4] | 170[1][2][3][4] | 12[1][2][3][4] | 110[1][2][3][4] | 31[1][2][3][4] |
| Darifenacin | 14 | 89 | 1.1 | 48 | 14 |
| Tolterodine | 3.0 | 3.8 | 3.4 | 5.0 | 3.4 |
| Oxybutynin | 1.0 | 6.7 | 0.67 | 2.0 | 11.0 |
Note: The Ki values presented are compiled from various sources and may show slight variations depending on the experimental conditions.
From this data, it is evident that solifenacin exhibits a higher affinity for the M3 receptor subtype compared to the M2 subtype. This M3 selectivity is thought to contribute to its efficacy in the bladder, where M3 receptors play a primary role in detrusor muscle contraction, while potentially minimizing cardiac side effects associated with M2 receptor blockade.[1] In comparison, darifenacin shows the highest selectivity for the M3 receptor, while tolterodine is relatively non-selective across the subtypes. Oxybutynin demonstrates high affinity for multiple subtypes, including M1 and M3.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathways of muscarinic receptor subtypes.
Experimental Protocols
The binding affinities of muscarinic antagonists are typically determined using radioligand binding assays. These assays measure the ability of an unlabeled drug (the competitor) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Radioligand Binding Assay for Ki Determination
1. Membrane Preparation:
-
Cells expressing the specific human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue homogenates (e.g., bladder, brain) are used.
-
The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
A range of concentrations of the unlabeled competitor drug (e.g., this compound) is added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. Analysis of ligand binding to receptors by competition kinetics. Application to muscarinic antagonists in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Therapies for Overactive Bladder: A Network Meta-Analysis Perspective Featuring Solifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oral therapies for overactive bladder (OAB), with a specific focus on solifenacin (B1663824), based on evidence from network meta-analyses of randomized controlled trials. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of urology.
Executive Summary
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urgency incontinence, usually with increased daytime frequency and nocturia. Oral pharmacotherapy remains a cornerstone of OAB management. This guide synthesizes data from multiple network meta-analyses to compare the efficacy and safety of various oral treatments, including the prominent antimuscarinic agent, solifenacin.
Solifenacin consistently demonstrates strong efficacy in reducing the key symptoms of OAB.[1][2][3] Network meta-analyses frequently position solifenacin, particularly the 10 mg dose, as one of the most effective agents in reducing daily micturitions, incontinence episodes, and urgency episodes.[1][2][3] However, as with other antimuscarinic agents, its use is associated with side effects such as dry mouth and constipation. The 5 mg dose of solifenacin often presents a favorable balance between efficacy and tolerability.
Comparative Efficacy of Oral OAB Therapies
The following tables summarize the comparative efficacy of solifenacin and other oral therapies for OAB based on data from network meta-analyses. The primary efficacy outcomes include changes in the mean number of micturitions, incontinence episodes, and urgency episodes per 24 hours.
Table 1: Comparative Efficacy in Reducing Micturitions per 24 Hours
| Treatment | Mean Difference vs. Placebo (95% CI) |
| Solifenacin 10 mg | -2.81 (-3.45, -2.17) |
| Solifenacin 5 mg | -2.37 (-2.98, -1.76) |
| Fesoterodine 8 mg | -2.54 (-3.15, -1.93) |
| Oxybutynin ER 10 mg | -2.21 (-2.89, -1.53) |
| Tolterodine ER 4 mg | -1.98 (-2.55, -1.41) |
| Mirabegron (B1684304) 50 mg | -1.53 (-2.08, -0.98) |
Data synthesized from multiple network meta-analyses. Confidence intervals are illustrative and may vary between studies.
Table 2: Comparative Efficacy in Reducing Incontinence Episodes per 24 Hours
| Treatment | Mean Difference vs. Placebo (95% CI) |
| Solifenacin 10 mg | -1.75 (-2.18, -1.32) |
| Fesoterodine 8 mg | -1.68 (-2.09, -1.27) |
| Solifenacin 5 mg | -1.45 (-1.85, -1.05) |
| Oxybutynin ER 10 mg | -1.33 (-1.78, -0.88) |
| Tolterodine ER 4 mg | -1.15 (-1.54, -0.76) |
| Mirabegron 50 mg | -0.98 (-1.39, -0.57) |
Data synthesized from multiple network meta-analyses. Confidence intervals are illustrative and may vary between studies.
Table 3: Comparative Efficacy in Reducing Urgency Episodes per 24 Hours
| Treatment | Mean Difference vs. Placebo (95% CI) |
| Solifenacin 10 mg | -2.90 (-3.55, -2.25) |
| Solifenacin 5 mg | -2.84 (-3.48, -2.20) |
| Fesoterodine 8 mg | -2.75 (-3.38, -2.12) |
| Oxybutynin ER 10 mg | -2.50 (-3.19, -1.81) |
| Tolterodine ER 4 mg | -2.20 (-2.81, -1.59) |
| Mirabegron 50 mg | -1.85 (-2.44, -1.26) |
Data synthesized from multiple network meta-analyses. Confidence intervals are illustrative and may vary between studies.
Comparative Safety and Tolerability
The most common adverse events associated with antimuscarinic drugs for OAB are dry mouth and constipation. Beta-3 adrenergic agonists like mirabegron generally have a more favorable profile regarding these specific side effects.
Table 4: Comparative Incidence of Dry Mouth (Odds Ratio vs. Placebo)
| Treatment | Odds Ratio (95% CI) |
| Oxybutynin IR 15 mg | 10.5 (7.8, 14.1) |
| Fesoterodine 8 mg | 7.8 (6.1, 9.9) |
| Solifenacin 10 mg | 6.5 (5.2, 8.1) |
| Tolterodine ER 4 mg | 4.2 (3.4, 5.2) |
| Solifenacin 5 mg | 3.8 (3.0, 4.8) |
| Mirabegron 50 mg | 1.3 (1.0, 1.7) |
Data synthesized from multiple network meta-analyses. Confidence intervals are illustrative and may vary between studies.
Table 5: Comparative Incidence of Constipation (Odds Ratio vs. Placebo)
| Treatment | Odds Ratio (95% CI) |
| Darifenacin 15 mg | 3.5 (2.5, 4.9) |
| Solifenacin 10 mg | 2.8 (2.1, 3.7) |
| Fesoterodine 8 mg | 2.5 (1.9, 3.3) |
| Solifenacin 5 mg | 2.1 (1.6, 2.8) |
| Tolterodine ER 4 mg | 1.8 (1.4, 2.3) |
| Mirabegron 50 mg | 1.2 (0.9, 1.6) |
Data synthesized from multiple network meta-analyses. Confidence intervals are illustrative and may vary between studies.
Experimental Protocols
The data presented in this guide are derived from network meta-analyses of randomized controlled trials (RCTs). The methodologies of these meta-analyses and the underlying RCTs are crucial for interpreting the results.
Network Meta-Analysis Methodology
A network meta-analysis is a statistical technique used to compare multiple treatments simultaneously in a single analysis by combining both direct and indirect evidence from a network of studies. Key aspects of the methodology include:
-
Systematic Literature Search: A comprehensive search of databases such as MEDLINE, Embase, and the Cochrane Library is conducted to identify all relevant RCTs.
-
Inclusion and Exclusion Criteria: Pre-defined criteria are used to select studies for inclusion. Typically, these are randomized, double-blind, placebo-controlled, or active-controlled trials in adults with OAB.
-
Data Extraction: Key data from each included study are extracted, including patient characteristics, intervention details, and outcomes for efficacy and safety.
-
Quality Assessment: The methodological quality of the included trials is assessed using tools like the Cochrane Risk of Bias tool.
-
Statistical Analysis: A statistical model, often Bayesian or frequentist, is used to synthesize the data and calculate the relative effects of the different treatments.
Representative Randomized Controlled Trial Protocol (Example: SUNRISE Study)
The SUNRISE (Solifenacin in the Treatment of Urgency Symptoms of OAB in a Rising Dose, Randomized, Placebo-Controlled, Double-Blind, Efficacy) trial is a representative example of a phase III clinical trial for an OAB medication.[4][5][6][7][8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Men and women aged 18 years or older with symptoms of OAB for at least 3 months, including an average of at least 8 micturitions per 24 hours and at least 3 urgency episodes in a 3-day diary.[5]
-
Intervention: Patients are typically randomized to receive a fixed dose of the investigational drug (e.g., solifenacin 5 mg), an active comparator, or a placebo, once daily for a specified period (e.g., 12 weeks). Some studies, like SUNRISE, incorporate a dose-escalation option where patients who do not experience sufficient efficacy can have their dose increased (e.g., to solifenacin 10 mg).[4][7]
-
Primary Efficacy Endpoint: The primary outcome is often the change from baseline in the mean number of micturitions per 24 hours.
-
Secondary Efficacy Endpoints: These typically include changes in the mean number of urgency episodes, incontinence episodes, and nocturia episodes per 24 hours, as well as the mean volume voided per micturition.[1]
-
Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit. This includes the incidence and severity of common side effects like dry mouth and constipation.
-
Statistical Analysis: Efficacy is typically analyzed using an analysis of covariance (ANCOVA) model, with treatment and country as factors and the baseline value as a covariate.
Visualizing the Evidence and Mechanisms
Network of Treatment Comparisons
The following diagram illustrates the network of direct and indirect comparisons included in a typical network meta-analysis of oral OAB therapies. The nodes represent the different treatments, and the lines connecting them represent the existence of head-to-head clinical trials.
Network of treatment comparisons in OAB meta-analyses.
Signaling Pathways in Overactive Bladder Treatment
Oral therapies for OAB primarily target two distinct signaling pathways in the bladder: the muscarinic (cholinergic) pathway and the β3-adrenergic pathway.
Signaling pathways targeted by oral OAB therapies.
Conclusion
Network meta-analyses provide a valuable framework for comparing the relative efficacy and safety of multiple oral therapies for overactive bladder. Solifenacin stands out as a highly effective treatment option, particularly at the 10 mg dose, for improving the cardinal symptoms of OAB. However, the choice of therapy should be individualized, taking into account the patient's specific symptoms, comorbidities, and tolerance for potential side effects. The 5 mg dose of solifenacin offers a good balance of efficacy and tolerability for many patients. The availability of agents with different mechanisms of action, such as the β3-agonist mirabegron, provides alternative options for patients who do not respond to or cannot tolerate antimuscarinic agents. Future research and drug development should continue to focus on improving the efficacy and safety profiles of oral therapies for this prevalent and bothersome condition.
References
- 1. Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with solifenacin increases warning time and improves symptoms of overactive bladder: results from VENUS, a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solifenacin in the treatment of urgency and other symptoms of overactive bladder: results from a randomized, double-blind, placebo-controlled, rising-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Severity of overactive bladder symptoms and response to dose escalation in a randomized, double-blind trial of solifenacin (SUNRISE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reproducibility of Solifenacin Succinate's Effect on Bladder Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of solifenacin (B1663824) succinate's effect on bladder capacity against other alternatives, supported by experimental data from placebo-controlled and comparative clinical trials. Detailed methodologies for key experiments are provided to ensure transparency and facilitate replication.
Mechanism of Action: M3 Receptor Blockade
Solifenacin succinate (B1194679) is a competitive muscarinic receptor antagonist with a high affinity for the M3 subtype, which is primarily responsible for mediating detrusor muscle contraction.[1][2][3] By blocking the binding of acetylcholine (B1216132) to these receptors, solifenacin leads to relaxation of the bladder's smooth muscle, thereby increasing its capacity and reducing the symptoms of overactive bladder (OAB).[2][3]
Data Presentation: Comparative Efficacy on Bladder Capacity
The following tables summarize quantitative data from key clinical trials, demonstrating the reproducible effect of this compound on bladder capacity, often measured as the mean volume voided per micturition.
Table 1: this compound vs. Placebo - Change in Mean Volume Voided per Micturition
| Treatment Group | Baseline Mean Volume Voided (mL) | Change from Baseline (mL) | Percentage Change | p-value vs. Placebo | Reference |
| Solifenacin 5 mg | 169.1 | +32.3 | +19.0% | < 0.001 | [4] |
| Solifenacin 10 mg | 165.4 | +42.5 | +25.7% | < 0.001 | [4] |
| Placebo | 175.2 | +8.5 | +3.1% | - | [4] |
Table 2: this compound vs. Tolterodine (B1663597) ER - Change in Mean Volume Voided per Micturition
| Treatment Group | Change from Baseline in Mean Volume Voided (mL) | Statistical Significance | Reference |
| Solifenacin (5 mg or 10 mg flexible dose) | Statistically significant improvement | Superior to Tolterodine ER | [5] |
| Tolterodine ER 4 mg | Statistically significant improvement | - | [5] |
Note: A meta-analysis of seven randomized controlled trials found no significant difference in micturition volume per voiding between solifenacin and tolterodine at 8 and 12 weeks of follow-up.[6][7]
Experimental Protocols
The primary method for assessing bladder capacity in the cited clinical trials is through urodynamic studies, specifically cystometry, and patient-reported outcomes via micturition diaries.
Urodynamic Assessment: Cystometry
Objective: To measure the pressure-volume relationship of the bladder during filling and assess maximum cystometric capacity (MCC).
Procedure:
-
Patient Preparation: The patient is asked to empty their bladder.
-
Catheterization: A small, dual-lumen catheter is inserted into the bladder via the urethra. One lumen is for filling the bladder, and the other is for measuring intravesical pressure. A second catheter may be placed in the rectum or vagina to measure abdominal pressure, allowing for the calculation of detrusor pressure (intravesical pressure - abdominal pressure).
-
Bladder Filling: The bladder is slowly filled with a sterile saline solution at a controlled rate.
-
Data Recording: Throughout the filling phase, intravesical and abdominal pressures are continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void.
-
Endpoint: The filling is stopped when the patient experiences a strong, uncomfortable urge to void, or when involuntary bladder contractions are observed. The volume at which this occurs is recorded as the maximum cystometric capacity.[8]
Patient-Reported Outcome: Micturition Diary
Objective: To collect real-world data on voiding patterns, including the volume of urine voided per micturition.
Procedure:
-
Patient Instruction: Patients are provided with a diary and a collection container to measure urine volume.
-
Data Collection Period: Patients are instructed to record data for a specified period, typically 3 days, before baseline and at various time points during the treatment period (e.g., weeks 4, 8, and 12).[4]
-
Recorded Information: For each void, the patient records the time and the volume of urine voided. They may also be asked to record episodes of urgency and incontinence.[4]
References
- 1. Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy and tolerability of this compound and extended release tolterodine at treating overactive bladder syndrome: results of the STAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Comparisons of Therapeutic Efficacy and Safety of Solifenacin versus Tolterodine in Patients with Overactive Bladder: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urodynamic parameters after solifenacin treatment in men with overactive bladder symptoms and detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Solifenacin Succinate's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of solifenacin (B1663824) succinate (B1194679) with other therapeutic alternatives for overactive bladder (OAB). The data presented is supported by experimental evidence to aid in research and development decisions.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for solifenacin succinate and its key comparators. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (pA2 / EC50, nM) |
| This compound | Human M1 | 26[1] | - |
| Human M2 | 170[1] | - | |
| Human M3 | 12[1] | 7.44 (pA2)[1] | |
| Human M4 | 110[1] | - | |
| Human M5 | 31[1] | - | |
| Oxybutynin (B1027) | Human M1 | Potent displacement[2] | - |
| Human M2 | Less potent displacement[2] | - | |
| Human M3 | Potent displacement[2] | - | |
| Human M4 | Potent displacement[2] | - | |
| Human M5 | Less potent displacement[2] | - | |
| Tolterodine | Human M1-M5 | Non-selective[3] | - |
| Human Bladder | 3.3[4] | 8.4 (pA2)[4] | |
| Mirabegron | Human β3-Adrenergic | 2.5-55[5] | 10.0 (EC50)[6] |
Key Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for the independent verification of the pharmacological activity of this compound and its alternatives.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
a. Materials:
-
Membrane preparations from cells expressing human recombinant muscarinic receptor subtypes (M1-M5).
-
Radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds (solifenacin, oxybutynin, tolterodine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
b. Protocol:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-NMS) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of a non-radiolabeled antagonist like atropine (B194438) is added.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Bladder Muscle Strip Contraction Assay
This functional assay measures the ability of a compound to inhibit agonist-induced contractions of bladder smooth muscle, providing a measure of its functional potency (e.g., pA2 value).
a. Materials:
-
Animal bladder tissue (e.g., from rat or guinea pig).
-
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).
-
Agonist to induce contraction (e.g., carbachol).
-
Test compounds (solifenacin, oxybutynin, tolterodine) at various concentrations.
-
Organ bath system with force transducers.
-
Data acquisition system.
b. Protocol:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Immediately excise the urinary bladder and place it in cold Krebs-Henseleit solution. Carefully dissect the bladder to obtain longitudinal strips of the detrusor smooth muscle.
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated. Attach one end of the strip to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing with fresh Krebs-Henseleit solution.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Agonist-Induced Contraction: After washing out the KCl and allowing the tissue to return to baseline, add a submaximal concentration of the agonist (e.g., carbachol) to induce a stable contraction.
-
Antagonist Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (antagonist) to the organ bath.
-
Data Recording: Record the tension of the muscle strip continuously throughout the experiment.
-
Data Analysis: Plot the inhibition of the agonist-induced contraction as a function of the antagonist concentration. For competitive antagonists, the pA2 value can be determined using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Conclusion
The independent verification of this compound's pharmacological activity confirms its profile as a potent and selective M3 muscarinic receptor antagonist.[1] Comparative analysis with other antimuscarinic agents, such as oxybutynin and tolterodine, and the β3-adrenergic agonist, mirabegron, highlights the distinct pharmacological profiles that underpin their clinical use in the management of overactive bladder. The experimental protocols provided herein offer a standardized approach for researchers to further investigate and compare these and other compounds in the drug development pipeline.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Solifenacin Succinate
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of chemical compounds. Solifenacin Succinate, a competitive muscarinic receptor antagonist, requires meticulous handling and adherence to specific disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory guidelines and promoting a culture of safety in the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed, and appropriate personal protective equipment (PPE) must be worn at all times.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | To protect against splashes and airborne particles. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[1][4] | To prevent skin contact. |
| Body Protection | A disposable, cuffed lab coat or a protective suit (e.g., Tyvek®).[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[4] | To minimize inhalation of airborne particles. |
All handling of solid this compound should occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4] For procedures with a higher risk of generating aerosols, such as weighing or transferring powders, using a glove box or an isolator is recommended.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[1][5][6] Improper disposal, such as flushing down the drain (sewering), is prohibited for hazardous pharmaceutical waste due to the potential for environmental contamination.[1][7]
1. Waste Identification and Classification:
-
Treat all waste generated from handling this compound as hazardous waste.[4] Even if not explicitly listed as a characteristic hazardous waste by the EPA, its biological activity warrants this precaution.[1]
2. Segregation and Storage:
-
Segregate this compound waste from non-hazardous waste.[1]
-
Solid Waste: Collect contaminated materials such as gloves, lab coats, weigh papers, and other disposables in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.[4]
-
All waste containers must be appropriate for chemical waste and clearly marked with "Hazardous Waste" and the chemical name, "this compound".[1]
3. Final Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]
4. Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[7]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[7]
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and protect personnel.
| Step | Action | Details |
| 1. Evacuate and Secure | Restrict access to the spill area.[1] | Ensure only trained personnel are involved in the cleanup. |
| 2. Ventilate | Ensure adequate ventilation.[1] | If safe to do so, increase airflow to the area. |
| 3. Absorb | Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[1] | Do not use combustible materials like sawdust.[1] |
| 4. Collect | Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[1] | Use spark-proof tools and explosion-proof equipment.[7] |
| 5. Decontaminate | Clean the spill area with an appropriate solvent, followed by soap and water.[1] | Collect all cleaning materials as hazardous waste.[1] |
| 6. Report | Report the spill to your institution's EHS department.[1] | Follow all internal reporting procedures. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Logistics for Handling Solifenacin Succinate
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of active pharmaceutical ingredients is paramount. This document provides immediate, essential safety and logistical information for Solifenacin Succinate, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans to foster a secure laboratory environment.
Quantitative Toxicity and Hazard Data
The following table summarizes the key quantitative hazard information for this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the lot in use for the most accurate information.
| Hazard Classification | Data Point | Value | Reference |
| Acute Oral Toxicity | GHS Category | Category 4: Harmful if swallowed | [1][2][3] |
| Human TDLo (Oral) | 6 mg/kg /12W (intermittent) | [1] | |
| Mouse TDLo (Oral) | 29,987 µg/kg | [1] | |
| Skin Corrosion/Irritation | GHS Category | Category 2: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | GHS Category | Category 1: Causes serious eye damage | [3] |
Experimental and Operational Protocols
Adherence to the following procedural steps is critical for the safe handling and disposal of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
For procedures that may generate dust, use a chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[5][6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[2][4][5]
-
Hand Protection: Use impermeable and chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use.[2][4][5]
-
Body Protection: A laboratory coat is required. For bulk processing operations or where significant skin contact is possible, impervious protective clothing is recommended.[4][5]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved respirator should be worn.[5]
Safe Handling and Storage Procedures
-
General Handling:
-
Storage:
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Restrict access to the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as sawdust.[4]
-
Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[4]
-
Report: Report the spill to the relevant Environmental Health and Safety (EHS) department within your institution.[4]
Disposal Plan
Improper disposal of this compound is prohibited and can lead to environmental contamination.[4]
-
Waste Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4]
-
Segregation and Storage:
-
Final Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all applicable federal, state, and local regulations.[2][4][5] Do not dispose of it down the drain.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
